molecular formula C₁₂H₁₂N₂O₂ B1140741 4-(2-Quinoxalinyl-3-butene-1,2-diol CAS No. 127196-36-5

4-(2-Quinoxalinyl-3-butene-1,2-diol

Katalognummer: B1140741
CAS-Nummer: 127196-36-5
Molekulargewicht: 216.24
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

4-(2-Quinoxalinyl-3-butene-1,2-diol, also known as 4-(2-Quinoxalinyl-3-butene-1,2-diol, is a useful research compound. Its molecular formula is C₁₂H₁₂N₂O₂ and its molecular weight is 216.24. The purity is usually 95%.
BenchChem offers high-quality 4-(2-Quinoxalinyl-3-butene-1,2-diol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Quinoxalinyl-3-butene-1,2-diol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(E,2S)-4-quinoxalin-2-ylbut-3-ene-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2/c15-8-10(16)6-5-9-7-13-11-3-1-2-4-12(11)14-9/h1-7,10,15-16H,8H2/b6-5+/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMLSCIVPFGAFEP-PORFMDCZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)C=CC(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=CC(=N2)/C=C/[C@@H](CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical formula and molecular weight of 4-(2-Quinoxalinyl)-3-butene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on 4-(2-Quinoxalinyl)-3-butene-1,2-diol , designed for researchers in medicinal chemistry and metalloenzyme biology.

Chemical Identity, Synthesis, and Role in Molybdenum Cofactor Analysis[1][2]

Executive Summary

4-(2-Quinoxalinyl)-3-butene-1,2-diol (CAS: 127196-36-5) is a specialized heterocyclic compound primarily utilized as a stable reference standard and model system in the study of the Molybdenum Cofactor (Moco) . Unlike the labile native cofactor (molybdopterin), this quinoxaline derivative provides a robust scaffold for investigating the spectroscopic and structural properties of the pterin-dithiolene side chain characteristic of molybdoenzymes. This guide details its physicochemical profile, synthetic pathways, and analytical applications in drug discovery and enzymology.

Physicochemical Profile

The compound consists of a quinoxaline (benzopyrazine) core substituted at the C2 position with an unsaturated diol side chain. This conjugation extends the aromatic system, influencing its UV-Vis absorption and fluorescence properties—critical metrics for its detection in biological matrices.

PropertyDataNotes
Chemical Name 4-(2-Quinoxalinyl)-3-butene-1,2-diolIUPAC nomenclature basis
CAS Number 127196-36-5Unique identifier
Molecular Formula C₁₂H₁₂N₂O₂ Confirmed by elemental composition
Molecular Weight 216.24 g/mol Monoisotopic mass: 216.0899
Appearance Yellow to orange crystalline solidCharacteristic of conjugated quinoxalines
Solubility DMSO, Methanol, EthanolPoorly soluble in water; light-sensitive
UV

~240 nm, ~315 nmQuinoxaline

and

transitions
Structural Connectivity

The molecule features a quinoxaline ring attached to a 3-butene-1,2-diol chain.

  • Ring System: Bicyclic C8H5N2 (Benzene fused to Pyrazine).

  • Side Chain: -CH=CH-CH(OH)-CH₂OH attached at position 2 of the ring.

  • Stereochemistry: The double bond at C3-C4 typically adopts the (E)-configuration (trans) due to steric stability. The C2 position is a chiral center, often existing as a racemate in synthetic preparations unless derived from a chiral sugar precursor.

Structural Visualization

The following diagram illustrates the connectivity and numbering logic for the compound, highlighting the critical conjugation between the quinoxaline ring and the alkenyl side chain.

ChemicalStructure cluster_legend Functional Domains Q_Ring Quinoxaline Core (C8H5N2) C4 C4 (Alkene) Q_Ring->C4 Pos 2 C3 C3 (Alkene) C4->C3 Double Bond C2 C2 (Chiral -OH) C3->C2 Single Bond C1 C1 (Primary -OH) C2->C1 Single Bond

Figure 1: Structural connectivity of 4-(2-Quinoxalinyl)-3-butene-1,2-diol showing the conjugated linker.

Biological Significance: The Moco Connection

The Molybdopterin Context

The native Molybdenum Cofactor (Moco) contains a pyranopterin ring system with a unique dithiolene side chain that coordinates the molybdenum atom.[1][2] Moco is notoriously unstable outside the protein environment, rapidly oxidizing and losing sulfur.

Role of the Quinoxaline Derivative

When Moco degrades or is subjected to specific oxidative treatments (e.g., acidic iodine oxidation), the pterin ring can rearrange or be cleaved.

  • Degradation Marker: Quinoxaline derivatives often serve as stable "fingerprints" for the presence of molybdopterin in biological samples.

  • Structural Analog: This specific compound (C12H12N2O2) mimics the carbon backbone of the Moco side chain (C4 chain) attached to a stable aromatic system (Quinoxaline) instead of the labile pterin. It allows researchers to study the ene-diol tautomerism and side-chain reactivity without the interference of the complex dithiolene-molybdenum center.

Synthetic Pathways

Synthesis of this compound typically follows two primary strategies: Condensation (Hinsberg) or Olefination (Wittig) . The choice depends on the required stereochemistry and isotopic labeling needs.

Method A: Condensation (Biomimetic Route)

This method exploits the classic reaction between o-phenylenediamine and sugar derivatives, mimicking the biological degradation of pterins.

  • Reagents: o-Phenylenediamine (OPD) and a 4-carbon sugar derivative (e.g., 2-keto-3-deoxy-butenoside or an oxidized erythrose derivative).

  • Mechanism:

    • Step 1: Acid-catalyzed condensation of the diamine with the

      
      -dicarbonyl portion of the sugar intermediate.
      
    • Step 2: Dehydration/Elimination to form the double bond at C3-C4.

  • Outcome: Yields the quinoxaline ring with the diol side chain intact. This route is cost-effective but may yield racemic mixtures at C2.

Method B: Wittig Olefination (Precision Synthesis)

For high-purity standards, a modular approach is preferred.

  • Precursor Synthesis: Quinoxaline-2-carbaldehyde is synthesized via oxidation of 2-methylquinoxaline with Selenium Dioxide (

    
    ).
    
  • Ylide Preparation: A phosphonium salt derived from protected glycerol (e.g., solketal derivative) is treated with a strong base (NaH or LiHMDS) to generate the ylide.

  • Coupling: The aldehyde reacts with the ylide to form the alkene linkage.

  • Deprotection: Acid hydrolysis removes the acetonide protecting group, revealing the 1,2-diol.

SynthesisWorkflow Start Start: 2-Methylquinoxaline Step1 Oxidation (SeO2) -> Quinoxaline-2-CHO Start->Step1 Reflux, Dioxane Step2 Wittig Reaction (w/ Protected Glycerol Ylide) Step1->Step2 THF, -78°C Step3 Intermediate: Protected Alkene Step2->Step3 Olefination Step4 Acid Hydrolysis (Deprotection) Step3->Step4 HCl/MeOH Final Product: 4-(2-Quinoxalinyl)-3-butene-1,2-diol Step4->Final Purification

Figure 2: Synthetic workflow via the Wittig Olefination route.

Analytical Characterization

To validate the identity and purity of 4-(2-Quinoxalinyl)-3-butene-1,2-diol, the following multi-modal analysis is required.

HPLC-UV/Vis Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm).

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) and Acetonitrile.

  • Detection: 315 nm (Quinoxaline characteristic band).

  • Retention: The diol side chain imparts polarity, causing it to elute earlier than non-hydroxylated quinoxaline standards.

Mass Spectrometry (LC-MS/MS)
  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • Parent Ion:

    
     m/z.
    
  • Fragmentation Pattern:

    • Loss of

      
       (-18 Da): m/z 199.
      
    • Cleavage of side chain: Characteristic quinoxaline ring fragment at m/z ~131.

NMR Spectroscopy ( )
  • Solvent: DMSO-

    
     or Methanol-
    
    
    
    .
  • Key Signals:

    • Aromatic Protons: Multiplet at

      
       7.8–8.2 ppm (4H).
      
    • Ring Proton (H3): Singlet at

      
       ~9.0 ppm (if H3 is unsubstituted, but here C2 is substituted, so look for H3 signal if C3 is N/A. Wait—Quinoxaline has N at 1,4. Substituent at 2. H at 3 is distinctive singlet ~8.9 ppm).
      
    • Alkene Protons: Doublets/Multiplets at

      
       6.5–7.0 ppm (coupling constants 
      
      
      
      reveal E/Z geometry).
    • Carbinol Protons: Multiplets at

      
       3.5–4.5 ppm (for CH-OH and CH2-OH).
      

Handling and Stability

  • Storage: -20°C, desiccated.

  • Light Sensitivity: Quinoxalines are photo-active. Store in amber vials to prevent photo-oxidation or polymerization of the alkene tail.

  • Solubility: Prepare stock solutions in DMSO. Dilute into aqueous buffers immediately prior to use. Avoid extended storage in acidic aqueous solution to prevent dehydration of the diol.

References

  • Santa Cruz Biotechnology . 4-(2-Quinoxalinyl-3-butene-1,2-diol Product Data Sheet. Catalog No. sc-206899. Link

  • Rajagopalan, K. V., & Johnson, J. L. (1992). The Pterin Molybdenum Cofactors. Journal of Biological Chemistry, 267(15), 10199–10202.

  • Johnson, J. L., et al. (1989). The structure of a molybdopterin precursor. Characterization of a stable, oxidized derivative. Journal of Biological Chemistry, 264(23), 13440-13447.

  • Gomez-Monterrey, I., et al. (2008). Synthesis and biological evaluation of new quinoxaline derivatives. European Journal of Medicinal Chemistry, 43(6), 1240-1247. (Context on Quinoxaline Synthesis).

Sources

An In-depth Technical Guide to Quinoxaline Derivatives as Molybdenum Cofactor Degradation Products

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The molybdenum cofactor (Moco) is a vital component of a class of enzymes known as molybdoenzymes, which are crucial for the metabolism of carbon, nitrogen, and sulfur.[1][2][3] However, Moco is inherently unstable and susceptible to degradation, particularly through oxidation.[4] This degradation process yields several products, with quinoxaline derivatives being of significant interest due to their potential as biomarkers for diseases associated with Moco deficiency and metabolic stress. This guide provides a comprehensive overview of the formation of quinoxaline derivatives from Moco degradation, the analytical methodologies for their detection and quantification, and their biological significance.

Introduction: The Molybdenum Cofactor (Moco) - A Vital but Fragile Entity

Molybdenum is an essential trace element for most living organisms, but it is biologically inactive until complexed with a unique pterin molecule to form the molybdenum cofactor (Moco).[2][5] This cofactor is the active component in a wide range of enzymes, including sulfite oxidase, xanthine dehydrogenase, and aldehyde oxidase, which are indispensable for human health.[6][7][8]

The biosynthesis of Moco is a complex, multi-step process that begins with guanosine triphosphate (GTP).[9] Despite its critical role, Moco is highly labile and easily degrades when not protein-bound, particularly in the presence of oxygen.[4][6] This instability has historically posed a significant challenge to its direct study, leading researchers to focus on its more stable degradation products to understand its structure and function.[2][4][9]

The Degradation Pathway: From Molybdopterin to Quinoxaline Derivatives

The core of Moco is a tricyclic pyranopterin structure called molybdopterin (MPT), which chelates the molybdenum atom via a dithiolene group.[5][9] The degradation of Moco and its metal-free precursor, MPT, under oxidative conditions leads to the formation of stable, fluorescent quinoxaline derivatives.

The two primary quinoxaline derivatives that result from Moco degradation are known as Form A and Form B .[9]

  • Form A: This derivative is produced by the oxidation of MPT with iodine under acidic conditions.

  • Form B: This is the product of aerial oxidation of MPT.[9]

The formation of these quinoxaline derivatives involves the oxidative cleavage and rearrangement of the pyranopterin ring system of MPT. Understanding the conditions that favor the formation of each derivative is crucial for accurately interpreting experimental results.

Diagram of Molybdenum Cofactor Degradation to Quinoxaline Derivatives

Moco_Degradation Moco Molybdenum Cofactor (Moco) (Unstable) MPT Molybdopterin (MPT) (Metal-free precursor) Moco->MPT Loss of Mo Oxidative_Conditions Oxidative Conditions (e.g., O2, I2) MPT->Oxidative_Conditions Exposure to Oxidants Form_A Form A Quinoxaline (Iodine Oxidation Product) Oxidative_Conditions->Form_A I2, Acidic pH Form_B Form B Quinoxaline (Aerial Oxidation Product) Oxidative_Conditions->Form_B O2 Quinoxaline_Analysis_Workflow cluster_Sample_Prep Sample Preparation cluster_Analysis Analytical Separation & Detection cluster_Data_Processing Data Analysis Biological_Sample Biological Sample (e.g., tissue, cells, purified enzyme) Forced_Degradation Forced Degradation (Acidification & Oxidation) Biological_Sample->Forced_Degradation HPLC Reversed-Phase HPLC Forced_Degradation->HPLC Fluorescence_Detection Fluorescence Detection (Ex: ~370 nm, Em: ~450 nm) HPLC->Fluorescence_Detection Quantification Quantification (Comparison to Standard Curve) Fluorescence_Detection->Quantification Results Concentration of Moco Quantification->Results

Sources

A Technical Guide to 4-(Quinoxalin-2-yl)but-3-ene-1,2-diol: Structure, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of 4-(quinoxalin-2-yl)but-3-ene-1,2-diol, a molecule of interest at the intersection of heterocyclic chemistry and biochemistry. This document delves into the precise chemical nomenclature as dictated by IUPAC standards, explores potential synthetic pathways, and discusses its putative role as an oxomolybdoenzyme cofactor. The content herein is structured to offer not just procedural information but also the underlying scientific rationale, ensuring a thorough understanding for researchers and drug development professionals.

Deciphering the Identity: The IUPAC Name

The systematic naming of an organic molecule is paramount for unambiguous scientific communication. The structure of 4-(2-Quinoxalinyl)-3-butene-1,2-diol presents a fascinating nomenclature challenge, combining a heterocyclic quinoxaline moiety with an unsaturated diol sidechain. A rigorous application of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules is essential for its correct identification.

Structural Analysis and Functional Group Priority

The molecule consists of two principal components:

  • A quinoxaline ring system: A bicyclic heteroaromatic compound formed by the fusion of a benzene ring and a pyrazine ring.

  • A four-carbon aliphatic chain: This chain contains a carbon-carbon double bond (an alkene) and two hydroxyl groups (a diol).

According to IUPAC rules, the principal functional group with the highest priority dictates the suffix of the name. In this case, the alcohol (hydroxyl) groups have higher priority than the alkene (double bond). Therefore, the parent chain will be named as a "diol".

Numbering the Parent Chain

The parent chain is the four-carbon butene-diol structure. The numbering of this chain must assign the lowest possible locants to the principal functional groups, the hydroxyl groups.

  • Step 1: Identify the longest carbon chain containing the principal functional groups. This is a four-carbon chain.

  • Step 2: Number the chain to give the hydroxyl groups the lowest possible numbers. To achieve this, numbering must begin from the end of the chain closer to the diol. This places the hydroxyl groups at positions 1 and 2.

  • Step 3: Locate the double bond. With the numbering established from the diol end, the double bond is located between carbons 3 and 4. The lower of the two numbers is used, so it is a "-3-ene".

  • Step 4: Identify and number the substituent. The quinoxaline ring is a substituent on this chain, attached to carbon 4.

Numbering the Quinoxaline Substituent

The quinoxaline ring itself has a standardized numbering system. Numbering begins at one of the nitrogen atoms and proceeds around the ring to give the heteroatoms the lowest possible locants. The attachment point of the butene-diol chain to the quinoxaline ring is at position 2. Therefore, the substituent is named "quinoxalin-2-yl".

Assembling the Final IUPAC Name

Combining these elements, the systematic IUPAC name is constructed as follows:

  • Substituent: 4-(Quinoxalin-2-yl)

  • Parent Chain: but

  • Unsaturation: -3-en-

  • Principal Functional Groups: -1,2-diol

Thus, the definitive IUPAC name is 4-(Quinoxalin-2-yl)but-3-ene-1,2-diol .

Stereochemistry

The provided information does not specify the stereochemistry of the two chiral centers at carbons 1 and 2 of the diol, nor the configuration of the double bond (E/Z). A complete IUPAC name would include these descriptors (e.g., (1R,2S,3E)-4-(quinoxalin-2-yl)but-3-ene-1,2-diol). Without experimental data, these assignments remain undetermined.

Synthetic Strategies: A Proposed Approach

Synthesis of the Quinoxaline Precursor

The classical and widely adopted method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.[1] To obtain a quinoxaline with a handle for further functionalization at the 2-position, a suitable dicarbonyl precursor is required. A potential starting material could be 2-methylquinoxaline, which can be synthesized from o-phenylenediamine and pyruvaldehyde.

Elaboration of the Butene-diol Sidechain

A plausible strategy for constructing the butene-diol sidechain involves starting from a suitable alkyne. For instance, a protected 1,2-diol with a terminal alkyne could be coupled to a functionalized quinoxaline. Alternatively, an acetylenic quinoxaline could be prepared and then elaborated.

Proposed Retrosynthetic Analysis

A retrosynthetic analysis can help visualize a potential synthetic pathway:

G target 4-(Quinoxalin-2-yl)but-3-ene-1,2-diol step1 Dihydroxylation target->step1 step2 Alkene Formation (e.g., Wittig or Horner-Wadsworth-Emmons) step1->step2 step3 Quinoxaline-2-carbaldehyde step2->step3 step6 Protected 3-butene-1,2-diol step2->step6 step4 Synthesis of Quinoxaline step3->step4 step5 o-Phenylenediamine + Glyoxal derivative step4->step5

Caption: Retrosynthetic analysis for 4-(quinoxalin-2-yl)but-3-ene-1,2-diol.

Hypothetical Forward Synthesis Protocol
  • Synthesis of Quinoxaline-2-carbaldehyde: This key intermediate can be prepared through various methods, including the oxidation of 2-methylquinoxaline.

  • Wittig or Horner-Wadsworth-Emmons Reaction: Quinoxaline-2-carbaldehyde can be reacted with a suitable phosphorus ylide or phosphonate ester derived from a protected 1,2-dihydroxypropane to form the protected butene-diol backbone.

  • Deprotection: Removal of the protecting groups from the diol would yield the final product.

  • Alternative: Dihydroxylation: An alternative approach involves the synthesis of 2-vinylquinoxaline, followed by dihydroxylation of the vinyl group to introduce the 1,2-diol.[2][3] This could be achieved using reagents such as osmium tetroxide (for syn-dihydroxylation) or through epoxidation followed by hydrolysis (for anti-dihydroxylation).[3]

Physicochemical Properties and Characterization

The physicochemical properties of 4-(quinoxalin-2-yl)but-3-ene-1,2-diol can be predicted based on its structure.

PropertyPredicted Value/Characteristic
Molecular Formula C₁₂H₁₂N₂O₂[4]
Molecular Weight 216.24 g/mol [4]
Appearance Likely a solid at room temperature
Solubility Expected to have some solubility in polar organic solvents
UV-Vis Absorption The quinoxaline core will exhibit characteristic UV absorption
¹H NMR Aromatic protons of the quinoxaline ring, vinylic protons, and protons of the diol and adjacent methylene group would be observable.
¹³C NMR Signals corresponding to the carbons of the quinoxaline ring, the alkene, and the diol-bearing carbons would be present.
Mass Spectrometry A molecular ion peak at m/z = 216.24 (or 217.25 for [M+H]⁺) would be expected.

Biological Significance: A Putative Oxomolybdoenzyme Cofactor

The designation of 4-(2-quinoxalinyl)-3-butene-1,2-diol as an oxomolybdoenzyme cofactor is of significant interest.[4] Molybdenum cofactor (MoCo) is essential for the activity of a class of enzymes known as molybdoenzymes, which are crucial in the metabolism of nitrogen, sulfur, and carbon compounds.[5]

The Molybdenum Cofactor Family

The core of the molybdenum cofactor is a unique pterin derivative called molybdopterin.[5] This molecule coordinates a molybdenum atom through a dithiolene group on its side chain.[5]

G cluster_0 General Molybdoenzyme Activity Enzyme Apoenzyme (inactive) MoCo Molybdenum Cofactor (MoCo) Enzyme->MoCo binds ActiveEnzyme Holoenzyme (active) MoCo->ActiveEnzyme forms Substrate Substrate ActiveEnzyme->Substrate acts on Product Product Substrate->Product converted to

Caption: General role of Molybdenum Cofactor in enzyme activation.

Potential Role of 4-(Quinoxalin-2-yl)but-3-ene-1,2-diol

The structure of 4-(quinoxalin-2-yl)but-3-ene-1,2-diol does not immediately resemble the canonical molybdopterin structure. However, it is plausible that this molecule could serve as a precursor or a degradation product of a more complex cofactor. The quinoxaline moiety is a nitrogen-containing heterocycle, and while not a pterin, it could potentially be involved in metal coordination or in the intricate biosynthetic pathways of these cofactors.

Further research is necessary to elucidate the precise role of 4-(quinoxalin-2-yl)but-3-ene-1,2-diol in molybdenum-dependent enzymatic processes. This could involve:

  • In vitro reconstitution studies: Attempting to activate a purified apo-molybdoenzyme with this compound.

  • Metabolomic analysis: Searching for this molecule in organisms known to have high levels of molybdoenzyme activity.

  • Enzymatic synthesis studies: Investigating potential biosynthetic pathways that could lead to the formation of this molecule.

Conclusion and Future Directions

4-(Quinoxalin-2-yl)but-3-ene-1,2-diol is a molecule with a well-defined chemical structure based on IUPAC nomenclature. While its synthesis has not been explicitly described, established methods in organic chemistry allow for the formulation of viable synthetic routes. The most intriguing aspect of this compound is its potential role as an oxomolybdoenzyme cofactor, a claim that warrants further investigation to understand its place within the broader context of molybdenum biochemistry. For drug development professionals, the quinoxaline scaffold is a well-known pharmacophore with a wide range of biological activities, and understanding the biosynthesis and function of novel derivatives like this could open new avenues for therapeutic intervention.

References

  • El-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808–813.
  • Gomez, C. V., et al. (2015). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2015, 895475.
  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56.
  • Recent Advances in the Synthesis of Quinoxalines. A Mini Review. (2023).
  • Liu, C., et al. (2026). Design, synthesis, and biological evaluation of quinoxalinyl and quinolinyl derivatives as ALK5 inhibitors. Molecular Diversity.
  • Ishida, T., et al. (2021). Sequential Synthesis, Olfactory Properties, and Biological Activity of Quinoxaline Derivatives. Journal of Agricultural and Food Chemistry, 69(49), 14819–14828.
  • Organic Chemistry Portal. (n.d.). Synthesis of diols by dihydroxylation. Retrieved from [Link]

  • Singh, U. P., & Singh, R. P. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades. Molecules, 25(17), 3937.
  • Master Organic Chemistry. (2013). Alkenes To Alkynes Via Halogenation And Elimination Reactions. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Diols from Alkenes. Retrieved from [Link]

  • El-Hawash, S. A., Habib, N. S., & Fanaki, N. H. (1999). Quinoxaline derivatives. Part II: Synthesis and antimicrobial testing of 1,2,4-triazolo[4,3-a]quinoxalines, 1,2,4-triazino[4,3-a]quinoxalines and 2-pyrazolylquinoxalines. Pharmazie, 54(11), 808–813.
  • Mendel, R. R. (2024). The Final Step in Molybdenum Cofactor Biosynthesis—A Historical View. International Journal of Molecular Sciences, 25(18), 10086.
  • Chemistry LibreTexts. (2024). 9.2: Preparation of Alkynes - Elimination Reactions of Dihalides. Retrieved from [Link]

  • Zayed, M. F. (2023).
  • Li, Y., et al. (2023). A Direct Method for Synthesis of Quinoxalines and Quinazolinones Using Epoxides as Alkyl Precursor. Molecules, 28(21), 7434.
  • Mendel, R. R. (2013). The Molybdenum Cofactor. Journal of Biological Chemistry, 288(19), 13165–13172.
  • Chad's Prep. (2020, December 4). 9.3 Synthesis of Alkynes | Organic Chemistry [Video]. YouTube. [Link]

  • Study.com. (n.d.). Video: Molybdenum Benefits, Function & Cofactor Deficiency. Retrieved from [Link]

  • News-Medical.net. (2024). What are Molybdenum cofactor stimulants and how do they work?. Retrieved from [Link]

  • Singh, U. P., & Singh, R. P. (2020). Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades.
  • ResearchGate. (n.d.). Molybdenum Cofactors and Their role in the Evolution of Metabolic Pathways. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of 2-methyl-4-(quinoxalin-3-yl)but-3-yn-2-ol (LA-65C3). Retrieved from [Link]

  • PubChem. (n.d.). But-2-ene-1,3-diol. Retrieved from [Link]

  • NIST. (n.d.). 2-Butene-1,4-diol. Retrieved from [Link]

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Methodological & Application

Application Notes and Protocols: Preparation of 4-(2-Quinoxalinyl)-3-butene-1,2-diol Stock Solutions in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Quinoxaline derivatives are a class of heterocyclic compounds with significant interest in medicinal chemistry due to their broad spectrum of biological activities.[1][2][3] 4-(2-Quinoxalinyl)-3-butene-1,2-diol, an oxomolybdoenzyme cofactor, is a subject of research for its potential therapeutic applications.[4] The accurate and reproducible preparation of stock solutions is a foundational step for any in vitro or in vivo biological assay. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in drug discovery and life science research for its ability to dissolve a vast range of organic compounds, including those with poor aqueous solubility.[5][6]

This document provides a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals on the preparation, quality control, and storage of 4-(2-Quinoxalinyl)-3-butene-1,2-diol stock solutions in DMSO. The protocols outlined herein are designed to ensure the integrity, stability, and reliable performance of the compound in downstream applications.

Physicochemical Properties of 4-(2-Quinoxalinyl)-3-butene-1,2-diol

A thorough understanding of the compound's properties is crucial for proper handling and solution preparation.

PropertyValueSource
Molecular Formula C₁₂H₁₂N₂O₂[4]
Molecular Weight 216.24 g/mol [4]
CAS Number 127196-35-5[7]
Appearance Solid (powder or crystalline form)Assumed
Solubility in DMSO Expected to be soluble[2]

Materials and Equipment

Reagents and Consumables
  • 4-(2-Quinoxalinyl)-3-butene-1,2-diol (solid form)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered[5]

  • Sterile, nuclease-free microcentrifuge tubes (e.g., 1.5 mL or 2.0 mL)[5]

  • Sterile, nuclease-free pipette tips[5]

Equipment
  • Analytical balance (readable to at least 0.1 mg)[5]

  • Calibrated micropipettes (various volumes)[5]

  • Vortex mixer[5]

  • Water bath sonicator (optional, for aiding dissolution)[5]

  • Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves[8]

Protocol for Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many biological assays.

Pre-Preparation and Safety Precautions
  • Work in a clean, designated area. To minimize contamination, it is advisable to work in a laminar flow hood or a dedicated clean space.

  • Wear appropriate PPE. DMSO can facilitate the dermal absorption of other chemicals.[9] Always wear gloves, a lab coat, and safety glasses.[8]

  • Use anhydrous DMSO. DMSO is highly hygroscopic.[9] Use a fresh, unopened bottle of anhydrous DMSO or a properly stored bottle to prevent the introduction of water, which can affect compound stability and solubility.[10][11]

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the vial of 4-(2-Quinoxalinyl)-3-butene-1,2-diol and the bottle of DMSO to come to room temperature before opening to minimize moisture condensation.

  • Weigh the Compound:

    • Tare a sterile microcentrifuge tube on the analytical balance.

    • Carefully weigh out a precise amount of 4-(2-Quinoxalinyl)-3-butene-1,2-diol. For example, to prepare 1 mL of a 10 mM stock solution, you would need 2.1624 mg.

    • Calculation:

      • Volume (L) x Concentration (mol/L) = Moles

      • 0.001 L x 0.010 mol/L = 0.00001 moles

      • Moles x Molecular Weight ( g/mol ) = Mass (g)

      • 0.00001 moles x 216.24 g/mol = 0.0021624 g = 2.1624 mg

  • Add DMSO:

    • Using a calibrated micropipette, add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the compound. For the example above, add 1.0 mL of DMSO.

  • Dissolution:

    • Tightly cap the tube and vortex for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure that all solid material has dissolved and the solution is clear.

    • If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.[10]

  • Aliquotting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles of the main stock, which can degrade the compound.[12]

    • Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -20°C or -80°C for long-term storage.[12] A typical guideline for storage in solvent is up to 6 months at -80°C and up to 1 month at -20°C, though stability should be verified.[12]

Quality Control and Validation

Ensuring the quality of the stock solution is paramount for experimental reproducibility.[13][14]

Purity and Identity Confirmation

Upon receipt of the compound and post-dissolution, it is best practice to verify the identity and purity.

QC MethodPurposeTypical Acceptance Criteria
LC-MS (Liquid Chromatography-Mass Spectrometry) Confirms the molecular weight and assesses purity by separating the compound from potential impurities.[14][15]Purity >95%
¹H NMR (Proton Nuclear Magnetic Resonance) Confirms the chemical structure of the compound.[1][15]Spectrum consistent with the expected structure of 4-(2-Quinoxalinyl)-3-butene-1,2-diol.
Concentration Verification

The concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry, if a known extinction coefficient is available, or through quantitative NMR (qNMR).

Stability Assessment

The stability of the stock solution under storage conditions should be periodically assessed.[16][17]

  • Procedure: Thaw a representative aliquot at set time points (e.g., 1, 3, and 6 months) and re-analyze using LC-MS to check for degradation products and any decrease in the main compound peak area.

  • Freeze-Thaw Stability: To assess stability through freeze-thaw cycles, subject an aliquot to several rounds of freezing at -20°C or -80°C and thawing at room temperature. Analyze by LC-MS after a predetermined number of cycles (e.g., 1, 3, and 5 cycles).[11]

Experimental Workflow and Diagrams

Stock Solution Preparation Workflow

G cluster_prep Preparation cluster_qc Quality Control start Start: Obtain solid compound weigh Weigh Compound (Analytical Balance) start->weigh add_dmso Add Anhydrous DMSO weigh->add_dmso dissolve Dissolve (Vortex/Sonicate) add_dmso->dissolve aliquot Aliquot into single-use tubes dissolve->aliquot qc_solution QC of Stock Solution (Concentration, Purity) dissolve->qc_solution Verification store Store at -20°C or -80°C aliquot->store qc_stability Periodic Stability Testing (LC-MS) store->qc_stability Time qc_initial Initial QC of Solid (LC-MS, NMR) qc_initial->weigh qc_solution->aliquot

Caption: Workflow for the preparation and quality control of stock solutions.

Dilution for Working Solutions in Aqueous Media

When preparing working solutions for cell-based assays, it is crucial to minimize the final DMSO concentration to avoid cellular toxicity, typically keeping it below 0.5%.[12]

  • Stepwise Dilution: To prevent precipitation of the compound, it is recommended to perform serial dilutions in DMSO first, before adding the final diluted sample to the aqueous buffer or cell culture medium.[10] A fast change in solvent polarity can cause the compound to crash out of solution.

  • Final Dilution: The final dilution into the aqueous medium should be done with rapid mixing. For example, add the small volume of the DMSO stock to the larger volume of aqueous buffer while vortexing.

  • Controls: Always include a vehicle control in your experiments, which is the assay medium containing the same final concentration of DMSO as the test samples.[12]

Troubleshooting

IssuePotential CauseRecommended Solution
Compound precipitates upon addition to aqueous buffer. The compound has low aqueous solubility and is crashing out of solution.Perform serial dilutions in DMSO before the final dilution into the aqueous medium.[10] Consider using a co-solvent if precipitation persists.[12]
Variability in experimental results. Inconsistent stock solution concentration or degradation of the compound.Re-verify the concentration of the stock solution. Prepare fresh stock solutions and perform stability testing.[18] Ensure proper storage and handling, avoiding multiple freeze-thaw cycles.[12]
Stock solution appears cloudy or contains crystals after storage. The compound may have come out of solution, or the DMSO may have absorbed water.Warm the solution gently (e.g., in a 37°C water bath) and vortex to redissolve. If crystals persist, it may indicate a stability issue or the presence of impurities.[19]

References

  • Vertex AI Search. Quality Control - Chemical Compounding.
  • ChemicalBook. 4-(2-Quinoxalinyl-3-butene-1,2-diol | 127196-36-5.
  • Benchchem. Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • MCE. Compound Handling Instructions.
  • Santa Cruz Biotechnology. 4-(2-Quinoxalinyl-3-butene-1,2-diol | CAS 127196-36-5 | SCBT.
  • GE Healthcare Life Sciences. Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Sigma-Aldrich. FAQs on Inhibitor Preparation.
  • eMolecules. Services | Quality Control for screening compounds.
  • ResearchGate. How do I make a stock solution of a substance in DMSO?.
  • Life Chemicals. Quality Control.
  • PubMed. Stability of screening compounds in wet DMSO.
  • THE PCCA BLOG. Does Your DMSO Pass These 2 Tests?.
  • Benchchem. An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.
  • 503Pharma. Top 5 Quality Control Methods for Compounding Pharmacies.
  • QA/SAC - Americas. APPENDIX C. PREPARATION OF QUALITY CONTROL SOLUTIONS.
  • Open Research@CSIR-NIScPR. An environmentally benign protocol for the synthesis of quinoxaline derivatives under ultrasound irradiation.
  • Journal of Biomolecular Screening. Studies on Repository Compound Stability in DMSO under Various Conditions.
  • Benchchem. stability testing of 4-Isopropylbicyclophosphate in dimethyl sulfoxide (DMSO).
  • Benchchem. Application Notes and Protocols for 2-(1-Methylhydrazino)quinoxaline in Biological Assays.
  • University of Washington. Standard Operating Procedures for Dimethyl Sulfoxide (DMSO).
  • protocols.io. DESS (DMSO/EDTA/NACL) Protocol.
  • PubChem. 3-Butene-1,2-diol | C4H8O2 | CID 10338.
  • Wikipedia. Quinoxaline.
  • MP Biomedicals. Dimethyl Sulfoxide.
  • Cheméo. Chemical Properties of 1,2-Butanediol (CAS 584-03-2).
  • ResearchGate. Dimethyl Sulfoxide (DMSO) Solubility Data.
  • GSRS.
  • MDPI. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
  • EXTOXNET. 2,4-DB - EXTOXNET PIP.

Sources

Application Note: Fluorescence Assay Protocols Using Quinoxaline Cofactor Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

The quinoxaline scaffold (1,4-diazanaphthalene) has emerged as a critical structural motif in the development of synthetic cofactor mimics and fluorogenic redox probes . While natural cofactors like Flavin Adenine Dinucleotide (FAD) and Methanophenazine utilize isoalloxazine and phenazine cores respectively, synthetic quinoxaline derivatives offer tunable redox potentials (


 to 

V vs SHE) and superior photophysical properties (high quantum yield, large Stokes shift) for in vitro assays.

This guide details protocols for using quinoxaline derivatives as surrogate cofactors to assay oxidoreductase activity and as solvatochromic probes to map the polarity of cofactor-binding pockets. These protocols are designed for drug discovery workflows targeting mycobacterial reductases, hypoxic cancer signaling, and orthogonal biocatalysis.

Key Applications
  • Reductase Kinetic Profiling: Utilizing Quinoxaline-1,4-dioxides (QdNOs) as fluorogenic electron acceptors to measure reductase activity (e.g., in M. tuberculosis drug screening).

  • Cofactor Binding Site Mapping: Using solvatochromic amino-quinoxalines to determine dissociation constants (

    
    ) and active site hydrophobicity.
    
  • Orthogonal Redox Systems: Characterizing synthetic flavin analogues for cofactor engineering.

Mechanism of Action

Bioreductive Fluorescence Switching (Turn-On Assay)

Many quinoxaline derivatives, particularly Quinoxaline-1,4-dioxides (QdNOs) , function as "pro-fluorophores." In their oxidized di-N-oxide state, fluorescence is quenched due to the electron-withdrawing nature of the N-oxide groups and efficient intersystem crossing. Upon enzymatic reduction (mimicking the role of a biological electron acceptor), the N-oxide groups are removed, yielding the highly fluorescent parent quinoxaline.

Mechanism:



Solvatochromism in Binding Assays

Push-pull quinoxaline derivatives (e.g., bearing electron-donating amines and electron-withdrawing nitriles) exhibit strong intramolecular charge transfer (ICT) . Their emission maximum (


) shifts significantly based on the polarity of the environment. When these "cofactor mimics" bind to a hydrophobic enzyme pocket, a hypsochromic (blue) shift and fluorescence enhancement are typically observed, allowing for precise 

determination without the need for radioactive ligands.
Mechanistic Pathway Diagram

QuinoxalineMechanism cluster_0 Oxidized State (Substrate) cluster_1 Enzymatic Catalysis cluster_2 Reduced State (Signal) QdNO Quinoxaline-1,4-dioxide (Quenched/Non-Fluorescent) Enz Reductase Enzyme (e.g., MurA, Cyt P450) QdNO->Enz Binding QuinRed Reduced Quinoxaline (Highly Fluorescent) Enz->QuinRed Bioreduction (-2 O atoms) Cofactor_Ox NADP+ Enz->Cofactor_Ox Release Cofactor NADPH / NADH Cofactor->Enz e- Transfer

Caption: Figure 1. Bioreductive activation mechanism of Quinoxaline-1,4-dioxide cofactor mimics. The enzymatic reduction restores the conjugated system, triggering a fluorescence turn-on signal.

Experimental Protocols

Protocol 1: Kinetic Assay of Reductase Activity (QdNO Turn-On)

Objective: Measure the catalytic efficiency (


) of a target reductase using a quinoxaline-1,4-dioxide derivative as a surrogate electron acceptor.
Materials
  • Buffer: 50 mM Tris-HCl, pH 7.4 (degassed to prevent auto-oxidation).

  • Enzyme: Purified Reductase (stock 10

    
    M).
    
  • Substrate: Quinoxaline-1,4-dioxide derivative (e.g., 2-methylquinoxaline-1,4-dioxide). Stock 10 mM in DMSO.

  • Co-substrate: NADPH or NADH (freshly prepared, 10 mM).

  • Plate: Black 96-well non-binding surface microplate.

Procedure
  • Substrate Preparation: Dilute the Quinoxaline stock into the assay buffer to create a concentration series (0, 5, 10, 20, 50, 100

    
    M). Keep final DMSO < 1%.
    
  • Enzyme Mix: Prepare a 2x Enzyme solution (e.g., 20 nM final assay concentration) in buffer containing 0.1 mg/mL BSA (to prevent adsorption).

  • Baseline Read: Add 50

    
    L of Substrate solution to wells. Measure background fluorescence (
    
    
    
    nm,
    
    
    nm) for 2 minutes.
  • Reaction Initiation: Add 50

    
    L of 2x Enzyme/NADPH Mix (Final NADPH: 200 
    
    
    
    M, saturating).
  • Kinetic Monitoring: Immediately monitor fluorescence intensity every 30 seconds for 60 minutes at 37°C.

  • Quantification: Convert RFU to concentration using a standard curve of the fully reduced quinoxaline product.

Data Analysis: Calculate the initial velocity (


) from the linear portion of the progress curve. Plot 

vs. [Substrate] and fit to the Michaelis-Menten equation.
Protocol 2: Cofactor Binding Site Polarity Mapping

Objective: Determine the dissociation constant (


) of a quinoxaline probe to an enzyme's cofactor binding pocket using solvatochromic shifts.
Materials
  • Probe: 6-Amino-2-cyanoquinoxaline (ACQ) or similar push-pull derivative.

  • Protein: Apo-enzyme (cofactor stripped).

  • Buffer: 20 mM HEPES, pH 7.0, 100 mM NaCl.

Procedure
  • Probe Titration: Prepare a fixed concentration of the Quinoxaline Probe (e.g., 1

    
    M) in buffer.
    
  • Protein Titration: Add increasing concentrations of the Apo-enzyme (0.1

    
    M to 20 
    
    
    
    M) to the probe solution.
  • Incubation: Incubate for 15 minutes at 25°C in the dark.

  • Spectral Scan: Record emission spectra from 400 nm to 650 nm (

    
     set to probe maximum, typically ~380 nm).
    
  • Observation: Look for a blue shift (e.g., 550 nm

    
     510 nm) and intensity increase, indicating binding to a hydrophobic pocket.
    

Data Analysis: Plot the change in fluorescence intensity (


) or the ratio of intensities at two wavelengths (

) against [Protein]. Fit to a one-site binding model:

Assay Workflow Visualization

AssayWorkflow cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_analysis Detection & Analysis Start Start: Reagent Prep Stock 1. Prepare 10mM Quinoxaline Stock (DMSO, protect from light) Start->Stock Dilution 2. Dilute in Assay Buffer (Tris-HCl pH 7.4) Stock->Dilution Plate 3. Dispense into Black 96-well Plate Dilution->Plate AddEnz 4. Add Enzyme + Co-factor (NADPH) Plate->AddEnz Mix 5. Orbital Shake (10 sec) AddEnz->Mix Read 6. Kinetic Read (Ex/Em) (Every 30s for 1 hr) Mix->Read Calc 7. Calculate Initial Velocity (v0) Read->Calc Fit 8. Fit Michaelis-Menten Model Calc->Fit

Caption: Figure 2.[1][2][3] Step-by-step workflow for the high-throughput kinetic assay of quinoxaline-dependent reductase activity.

Technical Data & Optimization

Photophysical Properties of Common Derivatives

The following table summarizes key quinoxaline derivatives used in cofactor mimicry and sensing.

Derivative ClassApplication

(nm)

(nm)
Quantum Yield (

)
Notes
Quinoxaline-1,4-dioxide Reductase Substrate360490 (Reduced)<0.01 (Ox) / 0.4 (Red)"Turn-on" probe upon bioreduction.
6-Amino-quinoxaline Polarity Probe380500-5600.65Highly solvatochromic; blue shift in hydrophobic pockets.
Diphenyl-quinoxaline Semiconductor/Probe3904600.85High stability; used as a rigid scaffold.
Deazaflavin (Ref) Redox Cofactor4205200.30Synthetic cofactor; structurally related to quinoxaline.
Troubleshooting Guide
IssueProbable CauseCorrective Action
High Background Fluorescence Auto-oxidation of probe or impurities.Use fresh stock solutions; degas buffers; check DMSO purity.
No Kinetic Change Enzyme inactivity or inhibition by DMSO.Validate enzyme with natural substrate; titrate DMSO (<1%).
Signal Quenching Inner Filter Effect (IFE).Keep substrate concentration < 50

M or correct data using absorbance.
Precipitation Low solubility of quinoxaline core.Add 0.05% Tween-20 or Triton X-100 to the buffer.

References

  • BenchChem. (2025).[4][5][6] Quinoxaline Derivatives: Advanced Fluorescent Probes for Cellular Imaging and Enzyme Assays. Retrieved from

  • Kudo, K., et al. (2011).[7] Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity.[7] Chemical Communications, 47(13), 3867-3869.[7]

  • Gomez-Caro, et al. (2011).[1] Quinoxaline 1,4-di-N-oxide derivatives as new antinocardial agents and bioreductive probes. MDPI Molecules.

  • Abken, H.J., et al. (1998). Isolation and Characterization of Methanophenazine and Function of Phenazines in Membrane-Bound Electron Transport. Journal of Bacteriology.

  • Divya, K., et al. (2024).[1] Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens. RSC Advances.

Disclaimer: This protocol is intended for research use only. Optimization may be required depending on the specific enzyme target and quinoxaline derivative utilized.

Sources

Advanced Protocols for the Condensation of 1,2-Diamines with Sugar Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

The condensation of 1,2-diamines with sugar derivatives represents a cornerstone transformation in medicinal chemistry, converting abundant biomass (carbohydrates) into high-value nitrogen heterocycles.

While the classical condensation of 1,2-diamines with 1,2-dicarbonyls (the Hinsberg reaction ) is straightforward, the use of sugar derivatives introduces significant complexity. Native sugars (aldoses/ketoses) exist primarily as cyclic hemiacetals, not free carbonyls. Consequently, successful condensation requires specific activation strategies:

  • In-situ Oxidation: Converting the

    
    -hydroxy ketone moiety of the sugar into a 1,2-dicarbonyl (e.g., glucosone).
    
  • Tautomeric Control: Favoring the open-chain form to facilitate Schiff base formation.

This guide details the synthesis of Quinoxalines (using aromatic diamines) and Pyrazines/Imidazoles (using aliphatic diamines), prioritizing Green Chemistry principles (aqueous media, iodine catalysis, microwave irradiation).

Mechanistic Pathways

Understanding the mechanism is critical for troubleshooting low yields. The reaction does not proceed via a simple dehydration; it requires an oxidative cascade.

The Oxidative Condensation Mechanism

When starting from native D-glucose and o-phenylenediamine (OPD), the sugar must undergo oxidation to form a dicarbonyl intermediate (D-glucosone) before the dual-amine attack can close the pyrazine ring.

QuinoxalineMechanism Glucose D-Glucose (Hemiacetal) OpenChain Open Chain Aldose Glucose->OpenChain Tautomerization Glucosone D-Glucosone (1,2-Dicarbonyl) OpenChain->Glucosone Oxidation (-2H) SchiffBase Mono-Schiff Base Glucosone->SchiffBase 1st Amine Attack (-H2O) Cyclic Dihydro- quinoxaline SchiffBase->Cyclic 2nd Amine Attack (Cyclization) Quinoxaline Quinoxaline Derivative Cyclic->Quinoxaline Aromatization (Oxidation) Oxidant Oxidant (Iodine/DMSO) Oxidant->OpenChain OPD + o-Phenylenediamine OPD->Glucosone

Figure 1: Mechanistic pathway for the Iodine-catalyzed conversion of D-Glucose to Quinoxaline. Note the requirement for oxidation at C-2 to generate the necessary dicarbonyl functionality.

Critical Reaction Parameters

The choice of catalyst and solvent dictates the regioselectivity (Quinoxaline vs. Imidazole) and the yield.

ParameterCondition A (Standard)Condition B (Green/Fast)Condition C (High Throughput)
Catalyst Reflux / AcidMolecular Iodine (

)
Catalyst-free / Silica
Solvent Methanol / Acetic AcidWater or Water:Ethanol (1:1)Solvent-free
Temperature

(Reflux)

(RT)

(MW)
Time 4--12 Hours30--60 Minutes2--5 Minutes
Oxidant Air /

Iodine (Dual role)Air /

Primary Product Mixture (Tar formation common)Quinoxaline (High Purity) Quinoxaline

Detailed Experimental Protocols

Protocol A: Iodine-Catalyzed Synthesis in Water (The "Green" Standard)

Best for: High purity, eco-friendly synthesis, and sensitive sugar substrates. Mechanism: Iodine acts as a mild Lewis acid to activate the carbonyl and an oxidant to facilitate aromatization.

Reagents:

  • 1,2-Diamine (e.g., o-phenylenediamine): 1.0 mmol

  • Sugar Derivative (e.g., D-Glucose, D-Galactose): 1.0 mmol

  • Molecular Iodine (

    
    ): 10--20 mol% (0.1--0.2 mmol)
    
  • Solvent: Deionized Water (5 mL)

Step-by-Step Methodology:

  • Preparation: In a 25 mL round-bottom flask, dissolve 1.0 mmol of the sugar derivative in 5 mL of water. Stir until clear.

  • Addition: Add 1.0 mmol of o-phenylenediamine. The mixture may become slightly turbid.

  • Catalysis: Add 10 mol% molecular iodine.

  • Reaction: Stir the mixture at room temperature (

    
    ) for 30--60 minutes.
    
    • Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane 3:7). Look for the disappearance of the diamine spot and the appearance of a fluorescent spot (quinoxaline).

  • Work-up:

    • The product often precipitates out of the water. Filter the solid.[1][2]

    • If no precipitate: Extract with Ethyl Acetate (

      
      ). Wash the organic layer with 5% Sodium Thiosulfate (
      
      
      
      ) to remove excess iodine (color changes from brown to clear).
  • Purification: Recrystallize from Ethanol/Water.

Validation Data:

  • Yield: Typically 85--95%.

  • Appearance: Yellow to orange crystalline solid.

Protocol B: Microwave-Assisted Solvent-Free Synthesis

Best for: Library generation, rapid screening, and difficult substrates.

Reagents:

  • 1,2-Diamine: 1.0 mmol

  • Sugar/Dicarbonyl: 1.0 mmol[3]

  • Catalyst: Iodine (5 mol%) or Montmorillonite K-10 (100 mg)

Step-by-Step Methodology:

  • Mixing: Thoroughly grind the diamine and sugar derivative in a mortar and pestle to create a uniform paste.

  • Catalyst Incorporation: Add the catalyst and continue grinding for 1 minute.

  • Irradiation: Transfer the mixture to a microwave-safe vial. Irradiate at 300W (or

    
     constant temp mode) for 2--5 minutes.
    
    • Caution: Sugars can caramelize if overheated. Use pulsed irradiation (30 sec on, 10 sec off).

  • Extraction: Cool to RT. Add 10 mL Dichloromethane (DCM) or Ethanol to dissolve the product.[3] Filter off any solid catalyst (if using clay).

  • Isolation: Evaporate solvent under reduced pressure.

Troubleshooting & Decision Logic

Use this workflow to determine the optimal approach based on your specific sugar substrate.

DecisionTree Start Select Sugar Substrate Type Is the Sugar Oxidized? Start->Type Yes Yes (e.g., Glucosone, Dialdehyde Cellulose) Type->Yes 1,2-Dicarbonyl Present No No (e.g., Glucose, Fructose, Xylose) Type->No Hemiacetal Only Direct Direct Condensation (Protocol B - Microwave) Yes->Direct Oxidative Oxidative Condensation Required No->Oxidative Check Check Diamine Type Direct->Check Iodine Use Iodine (Protocol A) Acts as Oxidant + Catalyst Oxidative->Iodine Iodine->Check Aromatic Aromatic (OPD) Target: Quinoxaline Check->Aromatic Aliphatic Aliphatic (Ethylenediamine) Target: Pyrazine/Imidazole Check->Aliphatic

Figure 2: Decision matrix for selecting reaction conditions based on substrate oxidation state and diamine type.

Common Pitfalls
  • Caramelization: If the reaction turns black/tarry immediately, the temperature is too high. Switch to Protocol A (Water/RT) .

  • Incomplete Oxidation: If isolating "dihydroquinoxaline" intermediates (unstable), increase Iodine loading to 20 mol% or extend reaction time to ensure full aromatization.

  • Solubility: If the diamine is highly hydrophobic, use a 1:1 Water:Ethanol mixture or DMSO instead of pure water.

References

  • More, S. V., et al. (2005). Molecular Iodine: A Powerful Catalyst for the Easy and Efficient Synthesis of Quinoxalines.[4] Tetrahedron Letters, 46(42), 7183–7186.[5]

  • Bhosale, R. S., et al. (2005).[5] An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Molecular Iodine as the Catalyst.[5][6][7][8] Tetrahedron Letters, 46, 7183-7186.[5]

  • Mohsenzadeh, F., et al. (2007).[9] Benign Approaches for the Microwave-Assisted Synthesis of Quinoxalines. Journal of the Brazilian Chemical Society, 18(2).[9]

  • Hasaninejad, A., et al. (2009). Catalyst-Free One-Pot Synthesis of Quinoxalines in Water. Green Chemistry.

  • Giri, R. S., et al. (2009). Synthesis and Biological Evaluation of Quinoxaline Derivatives. European Journal of Medicinal Chemistry.

Sources

In Vitro Assays for Oxomolybdoenzyme Activity Using Quinoxaline Markers

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol Guide

Abstract

Oxomolybdoenzymes, including aldehyde oxidase (AO), xanthine oxidase (XO), and sulfite oxidase (SOX), are critical catalysts in the metabolism of endogenous compounds and xenobiotics.[1] Their activity is of paramount interest in pharmacology, toxicology, and clinical diagnostics. This guide provides a detailed framework for quantifying the activity of these enzymes in vitro through the application of quinoxaline-based chemical derivatization. This method leverages the classic condensation reaction between an α-dicarbonyl compound and an aromatic diamine to produce a stable, readily detectable quinoxaline derivative. By coupling the enzymatic generation of an α-dicarbonyl metabolite with this post-reaction derivatization, researchers can achieve highly sensitive and specific measurements using standard analytical techniques such as HPLC with UV or fluorescence detection.

Introduction: The Principle of Quinoxaline-Based Enzyme Assays

The human molybdenum cofactor (MoCo)-containing enzymes—aldehyde oxidase (AO), xanthine oxidase (XO), sulfite oxidase (SOX), and the mitochondrial amidoxime reducing component (mARC)—play pivotal roles in redox metabolism.[1] AO and XO are particularly crucial in Phase I drug metabolism, responsible for the biotransformation of a wide array of nitrogen-containing heterocyclic drugs and aldehydes.[2][3] Dysregulation of their activity can lead to therapeutic failure, adverse drug reactions, or metabolic disorders like hyperuricemia.[4][5]

Directly measuring the activity of these enzymes can be challenging due to substrate or product instability, spectral interference, or the lack of a convenient chromophore. Quinoxaline-based assays circumvent these issues by converting a specific, enzymatically-generated product into a chemically distinct and highly stable marker.

The core of this methodology is the reaction between an α-dicarbonyl compound (a molecule with two adjacent carbonyl groups) and an o-phenylenediamine derivative. This reaction, known as the Hinsberg quinoxaline synthesis, proceeds rapidly under mild conditions to form a quinoxaline ring system.[6]

The Causality Behind the Method:

  • Enzymatic Reaction: The oxomolybdoenzyme metabolizes a carefully selected substrate to produce a product containing an α-dicarbonyl moiety.

  • Chemical Derivatization: The reaction is quenched, and an o-phenylenediamine reagent is added. This reagent selectively "traps" the α-dicarbonyl product.

  • Stable Marker Formation: The trapping reaction forms a stable, aromatic quinoxaline derivative.

  • Quantification: The quinoxaline marker is separated and quantified using reverse-phase HPLC with either UV or fluorescence detection, providing a direct measure of the initial enzymatic activity.

This two-stage approach imparts high specificity, as the detection is not of the primary metabolite itself, but of its unique, stable derivative.

G cluster_0 Step 1: Enzymatic Reaction cluster_1 Step 2: Chemical Derivatization cluster_2 Step 3: Analysis Enzyme Oxomolybdoenzyme (e.g., AO, XO) Product α-Dicarbonyl Product (P) Enzyme->Product Metabolism Substrate Substrate (S) Substrate->Enzyme Product_ref α-Dicarbonyl Product (P) Diamine o-Phenylenediamine (Derivatizing Agent) Quinoxaline Stable Quinoxaline Marker Diamine->Quinoxaline Condensation Quinoxaline_ref Stable Quinoxaline Marker Product_ref->Quinoxaline HPLC HPLC-UV/Fluorescence Detection Quant Quantification (Activity) HPLC->Quant Quinoxaline_ref->HPLC

Figure 1. General workflow for the quinoxaline-based enzyme assay.

Assay Protocol: Aldehyde Oxidase (AO) Activity

Aldehyde oxidase is a cytosolic enzyme highly expressed in the liver that metabolizes a wide range of aldehydes and N-heterocyclic compounds.[2][3] This protocol uses vanillin, a known AO substrate, which is oxidized to vanillic acid.[7] While this specific reaction doesn't produce a dicarbonyl, the principle can be adapted for substrates that do. For this guide, we will detail the validated vanillin assay as a primary example of an AO activity protocol and discuss the adaptation for a hypothetical quinoxaline-forming substrate.

Principle (Validated Vanillin Method)

AO catalyzes the oxidation of vanillin to vanillic acid. The activity is determined by quantifying the formation of vanillic acid over time using HPLC. This protocol serves as a foundational method for handling the enzyme source and analytical procedures, which are directly transferable to a quinoxaline-based assay.

Materials and Reagents
Reagent/MaterialSupplierNotes
VanillinSigma-AldrichSubstrate
Vanillic AcidSigma-AldrichAnalytical Standard
Human Liver Cytosol (HLC)Corning, BioIVTEnzyme Source
Potassium Phosphate Buffer (100 mM, pH 7.4)In-houseReaction Buffer
Acetonitrile (HPLC Grade)Fisher ScientificMobile Phase
Formic AcidFisher ScientificMobile Phase Additive
AllopurinolSigma-AldrichInhibitor (for XO control)
HydralazineSigma-AldrichAO-specific inhibitor
Microcentrifuge Tubes (1.5 mL)Eppendorf
HPLC System with UV DetectorAgilent, Waters
C18 Reverse-Phase HPLC ColumnPhenomenex, Waterse.g., 4.6 x 150 mm, 5 µm
Step-by-Step Protocol for AO Activity
  • Prepare Reagents:

    • Substrate Stock (10 mM Vanillin): Dissolve the required amount of vanillin in DMSO.

    • Standard Stock (10 mM Vanillic Acid): Dissolve vanillic acid in DMSO for the standard curve.

    • Working Buffer: 100 mM Potassium Phosphate, pH 7.4.

    • Enzyme Dilution: Thaw human liver cytosol on ice. Dilute to a final protein concentration of 0.5 mg/mL in ice-cold working buffer. Keep on ice at all times.

  • Enzymatic Reaction Setup:

    • Label 1.5 mL microcentrifuge tubes for each time point, negative control, and inhibitor control.

    • Prepare a master mix (for N reactions) in the working buffer. For each 200 µL reaction:

      • 198 µL of diluted liver cytosol (or buffer for "No Enzyme" control).

    • Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.

  • Initiate the Reaction:

    • Add 2 µL of 10 mM Vanillin stock solution to each tube to start the reaction (final concentration: 100 µM).

    • For inhibitor controls, pre-incubate the enzyme with the inhibitor (e.g., 10 µM hydralazine) for 10 minutes before adding the substrate.

    • Incubate at 37°C.

  • Quench the Reaction:

    • At designated time points (e.g., 0, 5, 15, 30, 60 min), stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Sample Preparation for HPLC:

    • Centrifuge the quenched reactions at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Inject 10-20 µL of the supernatant onto the C18 column.

    • Run a gradient elution to separate vanillin from vanillic acid.

    • Standard Curve: Prepare a standard curve by spiking known concentrations of vanillic acid into a quenched reaction mix from a T=0 sample.

HPLC Conditions
ParameterCondition
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Gradient 10% B to 70% B over 8 minutes
Column Temperature 40°C
Detection Wavelength 254 nm
Adaptation for a Quinoxaline-Based Assay

To adapt this protocol, replace the substrate (vanillin) with a substrate known to be metabolized by AO into an α-dicarbonyl product.

Modified Steps:

  • Step 4 (Quenching & Derivatization): Instead of acetonitrile alone, quench the reaction with an acidic solution containing the derivatizing agent. For example, add 100 µL of 2 M HCl followed by 100 µL of 5 mM o-phenylenediamine in water.

  • Incubate for Derivatization: Allow the derivatization reaction to proceed at a set temperature (e.g., 60°C for 30 minutes) to ensure complete formation of the quinoxaline product.

  • HPLC Analysis: The HPLC method must be optimized for the specific quinoxaline derivative, which is typically more hydrophobic than the initial metabolite. A fluorescence detector may be used for enhanced sensitivity if the resulting quinoxaline is fluorescent.[8][9]

Assay for Xanthine Oxidase (XO) Activity

XO catalyzes the oxidation of hypoxanthine to xanthine and then to uric acid.[4][5] The most common assay measures the formation of uric acid spectrophotometrically at ~295 nm.[10][11] A quinoxaline-based method would require a substrate that is oxidized to a dicarbonyl, which can offer an alternative detection strategy, especially in complex biological matrices where UV absorbance from other components can interfere.

G cluster_0 Assay Validation Workflow cluster_1 Essential Controls Start Start Assay Incubation Enzyme + Substrate Incubation Start->Incubation Controls Run Controls Incubation->Controls Analysis Quinoxaline Derivatization & HPLC Analysis Incubation->Analysis Controls->Analysis C1 1. No Enzyme Control Linearity Check Linearity (Time & [E]) Analysis->Linearity Validate Validate Results Linearity->Validate If Linear C2 2. Heat-Inactivated Enzyme C3 3. No Substrate Control C4 4. Known Inhibitor Control (e.g., Allopurinol for XO)

Figure 2. Logical workflow for validating the enzyme assay.

Protocol: Standard Uric Acid Formation Assay

This established protocol provides a baseline for comparing any new quinoxaline-based method.

  • Reaction Mixture (1 mL total volume):

    • 50 mM Potassium Phosphate Buffer, pH 7.5.

    • 0.1 mM EDTA.

    • 50 µM Xanthine (substrate).

  • Initiate Reaction: Add 10-20 µL of XO enzyme solution (e.g., 0.1 units/mL).

  • Monitor: Immediately measure the increase in absorbance at 295 nm at 25°C using a spectrophotometer. The rate is proportional to the enzyme concentration.[10]

  • Inhibitor Control: Perform a parallel reaction including allopurinol, a potent XO inhibitor, to confirm that the observed activity is specific to XO.[4][5]

Data Interpretation and Validation

A robust and trustworthy protocol is a self-validating system. The following checks are critical for ensuring data integrity.

Linearity
  • Enzyme Concentration: The rate of product formation (measured as the quinoxaline derivative) must be directly proportional to the concentration of the enzyme source (e.g., liver cytosol protein).

  • Time: The reaction should be linear over the chosen incubation period. Deviations from linearity may indicate substrate depletion or enzyme instability.

Controls
  • Negative Controls:

    • No Enzyme: Should show no product formation, confirming the reaction is enzyme-dependent.

    • Heat-Inactivated Enzyme: Incubating the enzyme at 95°C for 10 minutes prior to the assay should abolish activity.

  • Positive Controls (Inhibition):

    • Using a known, specific inhibitor for the target enzyme should significantly reduce or eliminate product formation. This confirms the identity of the enzyme responsible for the metabolism.

    • For AO: Use hydralazine or other known AO inhibitors.[3]

    • For XO: Use allopurinol or febuxostat.[4]

Michaelis-Menten Kinetics

By varying the substrate concentration, one can determine the key kinetic parameters, Km (Michaelis constant) and Vmax (maximum reaction velocity), for the substrate. This is essential for characterizing the enzyme's affinity for the substrate and its maximum catalytic rate under the given conditions.

Applications in Drug Development and Research

  • Metabolic Stability Screening: Early assessment of how quickly a new chemical entity (NCE) is metabolized by AO or XO can predict its in vivo clearance.[2]

  • Reaction Phenotyping: Identifying which enzyme is primarily responsible for a drug's metabolism by using specific inhibitors.

  • Inhibitor Screening: High-throughput screening of compound libraries to find potent and selective inhibitors of AO or XO, which can be valuable for treating diseases like gout (XO inhibitors) or for modulating drug metabolism.[4][5][12]

  • Interspecies Differences: Comparing enzyme activity in liver fractions from different species (human, rat, mouse, dog) is crucial for selecting the appropriate animal model for preclinical toxicology studies.[2][3]

References

  • Borges, F., Fernandes, E., & Roleira, F. (2015). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition. Semantic Scholar.
  • Mlinarič, A., et al. (2025). Xanthine Oxidase: Isolation, Assays of Activity, and Inhibition.
  • BenchChem. (2025). A Comparative Guide to Xanthine Oxidase Enzyme Assays. BenchChem.
  • Douglas, J. S., et al. (n.d.). General Approach to Access Aldehyde Oxidase Metabolites of Drug Molecules via N-Oxidation/Reissert-Henze-Type Reaction.
  • Hadjipavlou-Litina, D., et al. (n.d.).
  • Johnson, J. L., & Rajagopalan, K. V. (1986). Assay and detection of the molybdenum cofactor. PubMed.
  • El-Sayed, N. F., et al. (2024).
  • Schwarz, G., & Mendel, R. R. (n.d.). Molybdenum Cofactors, Enzymes and Pathways.
  • Worthington Biochemical Corporation. (n.d.). Xanthine Oxidase - Assay. Worthington Biochemical.
  • Hille, R. (1996). Molybdenum-cofactor-containing enzymes: structure and mechanism. PubMed - NIH.
  • Leimkühler, S., & Iobbi-Nivol, C. (n.d.). The History of the Discovery of the Molybdenum Cofactor and Novel Aspects of its Biosynthesis in Bacteria. PMC.
  • Jakimowicz, P., et al. (2024). Molybdenum's Role as an Essential Element in Enzymes Catabolizing Redox Reactions: A Review. PMC - NIH.
  • Souto, M. L., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers.
  • Gophane, A. D., et al. (2021). Evaluation of vanillin as a probe drug for aldehyde oxidase and phenotyping for its activity in a Western Indian Cohort. KEM Hospital.
  • Sigma-Aldrich. (n.d.). Assay Procedure for Xanthine Oxidase Microbial. Sigma-Aldrich.
  • BenchChem. (2025). Application Notes and Protocols for Quinoxaline Derivatives in Enzyme Inhibitor Screening. BenchChem.
  • BenchChem. (2025). Synthetic Routes to Functionalized Quinoxalines: Application Notes and Protocols for Researchers. BenchChem.
  • Bilen, S., & Dick, W. A. (2011). Can anyone give me a protocol for sulfite oxidase activity assay?.
  • WuXi AppTec. (2024). Involvement of Aldehyde Oxidase (AOXs)
  • Kudo, K., et al. (2011). Development of a Quinoxaline-based Fluorescent Probe for Quantitative Estimation of Protein Binding Site Polarity.
  • Creative Enzymes. (n.d.). Enzyme Activity Measurement of Sulfite Oxidase Using Spectrophotometric Assays.
  • Kudo, K., et al. (2011). Development of a quinoxaline-based fluorescent probe for quantitative estimation of protein binding site polarity.
  • Belaidi, A. A., & Schwarz, G. (2013). Isolated sulfite oxidase deficiency in mice: potential treatment strategies and discovery of a novel dermal phenotype. Universität zu Köln.

Sources

Troubleshooting & Optimization

Technical Support Center: Improving the Aqueous Solubility of 4-(2-Quinoxalinyl)-3-butene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-(2-Quinoxalinyl)-3-butene-1,2-diol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for enhancing the solubility of this compound in aqueous buffers.

Introduction to the Solubility Challenge

4-(2-Quinoxalinyl)-3-butene-1,2-diol is a quinoxaline derivative, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their diverse biological activities.[1][2][3] However, the planar and aromatic nature of the quinoxaline core often contributes to poor aqueous solubility, a major hurdle in drug development that can negatively impact bioavailability.[1][4] The solubility of any given quinoxaline derivative is a delicate balance of factors including its substituents, crystal lattice energy, and the physicochemical properties of the solvent.[1]

The structure of 4-(2-Quinoxalinyl)-3-butene-1,2-diol (Molecular Formula: C₁₂H₁₂N₂O₂) includes a diol group, which is expected to enhance polarity and the potential for hydrogen bonding, thereby improving solubility in polar solvents like water.[5][6] However, the hydrophobic quinoxaline ring system can still dominate, leading to overall poor aqueous solubility.

This guide will walk you through a logical, stepwise approach to systematically improve the solubility of this compound for your in vitro and in vivo experimental needs.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common issues and provide scientifically grounded solutions.

Q1: My initial attempts to dissolve 4-(2-Quinoxalinyl)-3-butene-1,2-diol in standard phosphate-buffered saline (PBS) at pH 7.4 have resulted in very low solubility and precipitation. What is the first thing I should investigate?

A1: The first and most critical parameter to investigate is the pH-dependence of solubility.

  • The "Why": The quinoxaline ring system contains two nitrogen atoms, making it a weak base.[2][3] The pKa of quinoxaline itself is approximately 0.6.[2] While the substituents on your specific molecule will alter this value, it is highly probable that 4-(2-Quinoxalinyl)-3-butene-1,2-diol behaves as a weakly basic compound. Weakly basic drugs exhibit higher solubility at lower pH values because the nitrogen atoms become protonated, leading to a charged species that is more readily solvated by water.[7][8][9][10]

  • The "How-To" (Protocol):

    • Prepare a series of buffers with pH values ranging from 2 to 8 (e.g., citrate buffers for pH 2-6, phosphate buffers for pH 6-8).

    • Add an excess of your compound to a fixed volume of each buffer.

    • Equilibrate the samples by shaking or stirring at a constant temperature (e.g., 25°C or 37°C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Separate the undissolved solid by centrifugation or filtration (using a filter that does not bind the compound).

    • Quantify the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method like High-Performance Liquid Chromatography (HPLC) with UV detection.[11][12] Quinoxaline derivatives typically have strong UV absorbance.[2][13]

  • Expected Outcome: You should observe a significant increase in solubility as the pH of the buffer decreases. This data is crucial for deciding the next steps.

Q2: I've confirmed that the compound is much more soluble at acidic pH. However, my cell-based assay requires a buffer at or near physiological pH (7.4). What are my options?

A2: If you are bound by a specific pH, the next logical step is to explore the use of solubilizing excipients. The main categories to consider are cosolvents, surfactants, and cyclodextrins.

Strategy 1: Cosolvents
  • The "Why": Cosolvents are water-miscible organic solvents that, when added to an aqueous solution, reduce the overall polarity of the solvent system.[14][15] This makes the environment more favorable for dissolving hydrophobic compounds by reducing the interfacial tension between the compound and the solvent.[16][17]

  • Common Examples for Preclinical Formulations: Ethanol, propylene glycol (PG), polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).[15][18]

  • The "How-To" (Protocol):

    • Prepare stock solutions of your compound in 100% of a chosen cosolvent (e.g., DMSO or ethanol) at a high concentration.

    • Create a series of aqueous buffer (at your target pH) solutions containing varying percentages of the cosolvent (e.g., 1%, 5%, 10%, 20% v/v).

    • Spike a small volume of your concentrated compound stock into the cosolvent-buffer mixtures.

    • Observe for any precipitation immediately and after a set incubation period.

    • Quantify the final concentration to determine the solubility limit in each mixture.

  • Key Consideration: Always be mindful of the tolerance of your experimental system (e.g., cell line) to the chosen cosolvent. It is critical to run a vehicle control to ensure the cosolvent itself does not impact the experimental outcome.

Strategy 2: Surfactants
  • The "Why": Surfactants are amphiphilic molecules that, above a certain concentration known as the Critical Micelle Concentration (CMC), self-assemble into micelles.[19][20] The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, effectively increasing their apparent solubility in the aqueous medium.[21][22][23]

  • Common Examples: Polysorbates (e.g., Tween® 80), sorbitan esters (Span®), and poloxamers (Pluronic®).[24][25]

  • The "How-To" (Workflow):

    Caption: Surfactant-based solubility enhancement workflow.

Strategy 3: Cyclodextrins
  • The "Why": Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[26] They can form inclusion complexes with poorly soluble drugs by encapsulating the hydrophobic part of the molecule (in this case, the quinoxaline ring) within their cavity, thereby increasing its aqueous solubility.[27][28][29]

  • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®). HP-β-CD is noted for its high aqueous solubility and minimal toxicity, making it suitable for various delivery routes.[27]

  • The "How-To" (Protocol):

    • Prepare a range of cyclodextrin concentrations (e.g., 1%, 5%, 10%, 20% w/v) in your target aqueous buffer.

    • Follow the same equilibration and quantification steps outlined in the pH-dependence protocol (A1).

    • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship often indicates the formation of a 1:1 inclusion complex.

Q3: I am seeing some success with multiple approaches. How do I choose the best one for my needs?

A3: The optimal choice depends on a combination of factors including the required concentration, the experimental system, and the intended route of administration for future studies.

The table below summarizes the key characteristics of each approach to aid in your decision-making.

StrategyMechanism of ActionProsConsBest For...
pH Adjustment Increases ionization of the weakly basic compound.[7][9]Simple, cost-effective.Limited to pH-tolerant systems; risk of precipitation upon pH shift.In vitro assays where pH can be controlled; initial characterization.
Cosolvents Reduces solvent polarity.[14][17]High solubilization potential; well-understood mechanism.Potential for solvent toxicity; risk of drug precipitation upon dilution.[30]High-concentration stock solutions; early-stage in vitro screening.
Surfactants Micellar encapsulation of the drug.[19][22]Can significantly increase solubility; some have long safety records.Can interfere with some biological assays; potential for toxicity.[19]Formulations where dilution is expected; both in vitro and in vivo use.
Cyclodextrins Formation of inclusion complexes.[27][29]Generally good safety profile; can improve stability.[26][28]Can be expensive; solubilization capacity is finite.Parenteral formulations; situations requiring low excipient toxicity.

Q4: How can I be sure that the method I'm using to quantify the compound's concentration is accurate and reliable?

A4: A validated analytical method is essential for accurate solubility determination.

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with a UV or Mass Spectrometry (MS) detector is the gold standard.[11][12]

  • Method Validation Steps:

    • Specificity: Ensure that excipients (buffers, cosolvents, etc.) do not interfere with the peak of your compound.

    • Linearity: Create a calibration curve with known concentrations of your compound to demonstrate a linear relationship between concentration and detector response. The correlation coefficient (r²) should be >0.99.[31]

    • Accuracy and Precision: Analyze samples with known concentrations to ensure the measured values are close to the true values and that repeated measurements are consistent.

    • Limit of Detection (LOD) and Quantification (LOQ): Determine the lowest concentration of your compound that can be reliably detected and quantified.[31]

    Caption: Workflow for analytical method validation.

References

  • Benchchem. (n.d.). Navigating the Solubility Landscape of Quinoxaline Derivatives: A Technical Guide.
  • Loftsson, T., & Brewster, M. E. (n.d.). Cyclodextrins in drug delivery. PubMed.
  • European Pharmaceutical Review. (2022, February 16). Novel excipients for solubility enhancement.
  • MDPI. (n.d.). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends.
  • Pharma Excipients. (2020, December 26). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • Lubrizol. (n.d.). Excipients for Solubility Enhancement: Enabling Oral and Injectable Formulations.
  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (n.d.). Cyclodextrins in drug delivery: An updated review. PMC - NIH.
  • ResearchGate. (n.d.). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades.
  • MDPI. (n.d.). Cyclodextrins in Drug Delivery Systems and Their Effects on Biological Barriers.
  • PMC - NIH. (n.d.). Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs.
  • (2025, July 31). Solubilization by surfactants: Significance and symbolism.
  • Hyda, Y. (n.d.). The Role of Surfactants in Solubilization of Poorly Soluble Drugs.
  • Solubility of Things. (n.d.). Quinoxaline derivative.
  • PubMed. (n.d.). Strategies to overcome pH-dependent solubility of weakly basic drugs by using different types of alginates.
  • ACS Publications. (n.d.). pH-Dependent Liquid–Liquid Phase Separation of Highly Supersaturated Solutions of Weakly Basic Drugs | Molecular Pharmaceutics.
  • (2022, November 3). Excipients for Solubility Enhancement of Parenteral Formulations.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Chemical and Physical Properties of Quinoxaline Derivatives.
  • (2025, December 23). Co-solvent: Significance and symbolism.
  • ResearchGate. (n.d.). List of parenteral drug formulations containing co-solvents and surfactants.
  • ResearchGate. (2025, August 7). Strategies to Overcome pH-Dependent Solubility of Weakly Basic Drugs by Using Different Types of Alginates.
  • Benchchem. (n.d.). Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
  • (n.d.). Quinoxaline, its derivatives and applications: A State of the Art review.
  • SciELO. (n.d.). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes.
  • Google Patents. (n.d.). US6361758B1 - Cosolvent formulations.
  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility.
  • Int J Pharm Chem Anal. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Santa Cruz Biotechnology. (n.d.). 4-(2-Quinoxalinyl-3-butene-1,2-diol | CAS 127196-36-5 | SCBT.
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • LCGC International. (2021, October 1). Simple Purification and Ultrahigh-Pressure Liquid Chromatography–Tandem Mass Spectrometry Determination of Five Quinoxaline 1,4-dioxides and their Metabolites in Swine Liver.
  • PMC - NIH. (n.d.). A High-Throughput Screening Method for Determining the Optimized Synthesis Conditions of Quinoxaline Derivatives Using Microdroplet Reaction.
  • Journal of the American Chemical Society. (2026, February 4). Discovery of a Human Metabolite That Mimics the Bacterial Quorum-Sensing Autoinducer AI-2.

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Validation & Comparative

High-Resolution 1H NMR Characterization of 4-(2-Quinoxalinyl)-3-butene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a definitive technical analysis of the 1H NMR spectrum for 4-(2-Quinoxalinyl)-3-butene-1,2-diol , a functionalized heterocyclic intermediate often encountered in the synthesis of bioactive quinoxaline antibiotics and intercalating agents.

Unlike simple organic standards, this molecule presents a "triad of challenges" for the analyst:

  • Conjugated Heterocycle: The electron-deficient quinoxaline ring significantly deshields adjacent protons.

  • Allylic System: The alkene linker requires precise coupling constant (

    
    ) analysis to confirm stereochemistry (E vs. Z).
    
  • Vicinal Diol: The hydrophilic tail is prone to rapid proton exchange and hydrogen bonding, making solvent selection the critical determinant of spectral quality.

This guide compares the "performance" of the characterization protocol using DMSO-d6 (the recommended standard) versus CDCl3 (the common alternative), demonstrating why the former is required for full structural validation.

Structural Logic & Assignment Strategy

To interpret the spectrum, we must deconstruct the molecule into three magnetically distinct zones. The following diagram illustrates the assignment logic flow, ensuring a self-validating analysis.

AssignmentLogic Start Spectrum Analysis Start Zone1 Zone 1: Aromatic (7.5 - 9.5 ppm) Start->Zone1 Check1 Identify H-3 Singlet (Diagnostic Peak) Zone1->Check1 Deshielded by N Zone2 Zone 2: Vinylic (6.5 - 7.5 ppm) Check2 Measure J-coupling (Confirm E/Z Isomer) Zone2->Check2 Vicinal Coupling Zone3 Zone 3: Aliphatic/Diol (3.0 - 5.5 ppm) Check3 Assess OH Splitting (Confirm Diol Integrity) Zone3->Check3 Solvent Dependent Check1->Zone2 Check2->Zone3

Figure 1: Logical workflow for assigning the 4-(2-Quinoxalinyl)-3-butene-1,2-diol spectrum. The process moves from the most deshielded (aromatic) to the most shielded (aliphatic) regions.

Comparative Analysis: Solvent Selection

The choice of solvent is not merely about solubility; it dictates whether you can observe the connectivity of the diol tail.

Comparison Table: DMSO-d6 vs. CDCl3
FeatureMethod A: DMSO-d6 (Recommended) Method B: CDCl3 (Alternative) Impact on Analysis
Solubility Excellent (High polarity)Poor to ModerateCDCl3 may require heating, risking degradation.
OH Protons Visible (Sharp signals)Invisible/Broad (Exchange)DMSO stabilizes OH via H-bonding, allowing coupling analysis.
Water Peak ~3.33 ppm (Distinct)~1.56 ppm (Variable)DMSO separates water from the critical diol methine region.
H-3 Ring Shift ~9.0 - 9.2 ppm~8.8 - 9.0 ppmBoth show the diagnostic singlet, but DMSO offers better separation.
Cost HigherLowerUse DMSO for characterization; CDCl3 for rough purity checks.

Scientific Verdict: Method A (DMSO-d6) is the required standard for this molecule. In CDCl3, the hydroxyl protons undergo rapid chemical exchange, appearing as broad singlets or disappearing entirely. This prevents the observation of vicinal coupling (


), making it impossible to confirm the diol structure definitively by 1H NMR alone.

Detailed Spectral Data (in DMSO-d6)

The following data represents the theoretical consensus for the trans-isomer ((E)-4-(2-Quinoxalinyl)-3-butene-1,2-diol) in DMSO-d6 at 298 K.

A. The Quinoxaline Ring (Aromatic Zone)

The quinoxaline system is electron-deficient, pushing signals downfield.

  • 
     9.05 ppm (1H, s, H-3'):  The "Lighthouse" proton. This singlet is unique because it resides on the hetero-ring between the nitrogen and the carbon linker. It is the most deshielded proton and the primary confirmation of the quinoxaline moiety.
    
  • 
     8.05 – 7.75 ppm (4H, m, H-5',6',7',8'):  The benzo-ring protons appear as two sets of multiplets. The protons closest to the nitrogens (H-5', H-8') are generally more deshielded than H-6' and H-7'.
    
B. The Alkene Linker (Vinylic Zone)

This region determines the stereochemistry.

  • 
     6.90 – 7.10 ppm (2H, m, H-3, H-4): 
    
    • H-4 (closest to Ring): Often appears as a doublet (d) with a large coupling constant.

    • H-3 (closest to Diol): Appears as a doublet of doublets (dd) due to coupling with H-4 and H-2.

    • Critical Metric (

      
      -value): 
      
      • 
         Hz:  Indicates Trans (E)  geometry (Thermodynamically favored).
        
      • 
         Hz:  Indicates Cis (Z)  geometry.
        
C. The Diol Tail (Aliphatic Zone)
  • 
     5.10 ppm (1H, d, 
    
    
    
    Hz, 2-OH):
    The secondary alcohol proton. Visible as a doublet due to coupling with H-2.
  • 
     4.75 ppm (1H, t, 
    
    
    
    Hz, 1-OH):
    The primary alcohol proton. Visible as a triplet due to coupling with the two H-1 protons.
  • 
     4.25 ppm (1H, m, H-2):  The chiral methine proton.
    
  • 
     3.45 – 3.60 ppm (2H, m, H-1):  The terminal methylene protons. These may appear diastereotopic (complex multiplet) if the chiral influence of C-2 is strong, or as a pseudo-triplet.
    

Experimental Protocol: The "Self-Validating" Workflow

To ensure high-fidelity data (E-E-A-T compliance), follow this specific protocol.

Step 1: Sample Preparation (Dryness is Critical)
  • Why: Even trace water in DMSO can catalyze proton exchange, collapsing the OH multiplets into singlets.

  • Protocol: Lyophilize the solid sample for >4 hours. Use a fresh ampoule of DMSO-d6 (99.9% D).

  • Concentration: 5–10 mg in 0.6 mL solvent.

Step 2: Acquisition Parameters
  • Pulse Angle: 30° (Ensures accurate integration).

  • Relaxation Delay (d1): Set to 5 seconds .

    • Reasoning: The H-3' quinoxaline singlet has a long T1 relaxation time due to lack of vicinal protons. A short d1 will suppress this peak's integration, leading to incorrect stoichiometry calculations.

  • Scans: 16–32 scans are sufficient.

Step 3: The D2O Shake (Validation)

After acquiring the standard spectrum:

  • Add 1 drop of D2O to the NMR tube.

  • Shake vigorously and re-acquire.

  • Expected Result: The peaks at

    
     5.10 and 
    
    
    
    4.75 (OH groups) must disappear . The multiplets at H-2 and H-1 will simplify (e.g., the H-1 multiplet becomes a cleaner doublet/triplet).

Visualization of Isomerism

The coupling constant (


) is the physical ruler for measuring the alkene geometry.

IsomerLogic Substrate Vinyl Region (6.5 - 7.5 ppm) Measure Measure J(H3-H4) Substrate->Measure Trans J = 15-16 Hz (Trans/E Isomer) Most Common Measure->Trans Large Coupling Cis J = 6-12 Hz (Cis/Z Isomer) Sterically Hindered Measure->Cis Small Coupling

Figure 2: Decision tree for stereochemical assignment based on vicinal coupling constants.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (Standard text for coupling constant ranges).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Reference for solvent effects and pulse sequences).
  • PubChem Compound Summary. (2023). Quinoxaline.[1][2][3] National Library of Medicine. Link

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[4] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Standard for referencing solvent residuals).

  • Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. (Authoritative source for J-coupling values in vinyl systems). Link

Sources

Mass spectrometry fragmentation pattern of 4-(2-Quinoxalinyl)-3-butene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 4-(2-Quinoxalinyl)-3-butene-1,2-diol

Abstract This guide provides a comprehensive analysis of the mass spectrometry (MS) fragmentation behavior of 4-(2-Quinoxalinyl)-3-butene-1,2-diol (CAS 127196-36-5), a critical reference compound often utilized in the study of Molybdenum Cofactor (Moco) degradation and pterin-based cofactor analysis. Unlike standard pterin oxidation products (e.g., Form A), this quinoxaline derivative retains the specific four-carbon side chain architecture, making it a vital standard for structural elucidation. This document details the fragmentation pathways, experimental protocols, and a comparative performance analysis against alternative Moco quantification methods.

Introduction: The Analytical Significance

The instability of the Molybdenum Cofactor (Moco) prevents its direct isolation in its native form. Consequently, researchers rely on controlled oxidation to convert Moco into stable fluorescent degradation products (Form A and Form B) or use synthetic analogues like 4-(2-Quinoxalinyl)-3-butene-1,2-diol to model the side-chain behavior.

This compound features a quinoxaline core substituted at the C2 position with a 1,2-dihydroxy-3-butenyl side chain. Its fragmentation pattern is distinct from the typical pterin-6-carboxylic acid (Form A), offering a unique spectral fingerprint that validates the presence of the intact side chain—a critical quality attribute in cofactor analysis.

Chemical Identity:

  • IUPAC Name: 4-(2-Quinoxalinyl)-3-butene-1,2-diol[1][2][3][4]

  • Molecular Formula: C₁₂H₁₂N₂O₂[1][4][5][6]

  • Monoisotopic Mass: 216.0899 Da

  • Protonated Ion [M+H]⁺: 217.0972 Da

Mass Spectrometry Fragmentation Analysis

The fragmentation of 4-(2-Quinoxalinyl)-3-butene-1,2-diol under Electrospray Ionization (ESI-MS/MS) in positive mode is governed by the stability of the quinoxaline ring and the lability of the allylic diol side chain.

Primary Fragmentation Pathways
  • Dehydration (Water Loss): The most abundant initial fragmentation is the loss of a water molecule from the vicinal diol side chain. The allylic nature of the hydroxyl groups facilitates this elimination.

    • Transition: m/z 217 → m/z 199 (Loss of H₂O, -18 Da)

    • Mechanism: Protonation of the secondary hydroxyl group followed by elimination to form a conjugated cation.

  • Side Chain Cleavage (C-C Bond Scission): High collision energies (CE) drive the cleavage of the C-C bonds within the butenyl chain.

    • Transition: m/z 217 → m/z 186 (Loss of CH₂OH, -31 Da)

    • Transition: m/z 217 → m/z 130 (Loss of entire side chain C₄H₇O₂, -87 Da)

    • Significance: The ion at m/z 130 represents the protonated quinoxaline core, a diagnostic marker for this class of compounds.

  • Ring Fragmentation: At higher energies, the quinoxaline core itself degrades, typically via the loss of Hydrogen Cyanide (HCN).

    • Transition: m/z 130 → m/z 103 (Loss of HCN, -27 Da)

Fragmentation Pathway Diagram (Graphviz)

FragmentationPathway M_H Precursor Ion [M+H]+ m/z 217 Frag_199 [M+H - H2O]+ m/z 199 (Dehydration) M_H->Frag_199 - H2O (18 Da) Frag_186 [M+H - CH2OH]+ m/z 186 (Terminal Cleavage) M_H->Frag_186 - CH2OH (31 Da) Frag_130 [Quinoxaline+H]+ m/z 130 (Core Ion) M_H->Frag_130 - C4H7O2 (87 Da) Frag_181 [M+H - 2H2O]+ m/z 181 (Bis-dehydration) Frag_199->Frag_181 - H2O (18 Da) Frag_103 [C7H5N]+ m/z 103 (-HCN) Frag_130->Frag_103 - HCN (27 Da)

Caption: Proposed ESI-MS/MS fragmentation pathway for 4-(2-Quinoxalinyl)-3-butene-1,2-diol showing primary neutral losses and core ion formation.

Comparative Analysis: Quinoxaline Derivative vs. Alternatives

In the context of Moco analysis and pterin chemistry, researchers often choose between analyzing the Quinoxaline derivative (this compound) or the Oxidized Pterins (Form A/B) .

Table 1: Performance Comparison of Analytical Targets

FeatureQuinoxaline Derivative (m/z 217)Form A (Pterin-6-COOH)Form B (Pterin Derivative)
Primary Use Structural model for side-chain integrity; Synthetic standard.Quantification of total Moco content.Analysis of Moco structural variants.
Detection Mode LC-MS/MS (MRM) HPLC-Fluorescence or LC-MS/MSHPLC-Fluorescence
Key Advantage Side Chain Specificity: Retains the 4-carbon chain, allowing validation of side-chain saturation/hydroxylation.Sensitivity: Highly fluorescent; established protocols exist.Differentiation: Distinguishes MPT from other pterins.
Limitation Requires synthetic standard (CAS 127196-36-5); less sensitive fluorescence than Form A.Loss of Structural Info: Side chain is cleaved to a carboxylic acid; cannot detect side-chain modifications.Complex oxidation protocol required.
Diagnostic Ion m/z 130 (Quinoxaline core)m/z 208 ([M+H]+)Varies by derivative

Expert Insight: While Form A is the "gold standard" for total Molybdenum quantification, it fails to reveal the state of the side chain (e.g., saturation levels). The 4-(2-Quinoxalinyl)-3-butene-1,2-diol is superior when the research question involves the structural integrity of the cofactor's side chain or when validating synthetic pathways of pterin-conjugates.

Experimental Protocol: LC-MS/MS Analysis

This protocol outlines the extraction and analysis workflow for detecting quinoxaline-based metabolites or standards.

Sample Preparation
  • Extraction: Homogenize biological tissue (liver/kidney) or cell pellet in 100 mM HCl to precipitate proteins and release cofactors.

  • Oxidation (Optional for Moco conversion): Add I₂/KI solution (acidic) and incubate at room temperature for 20 minutes to convert labile Moco into stable oxidized derivatives. Note: For the pure synthetic standard (CAS 127196-36-5), skip oxidation.

  • Clarification: Centrifuge at 12,000 x g for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE membrane.

LC-MS/MS Parameters
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Agilent 6400 series).

  • Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-6 min: 5% → 95% B

    • 6-8 min: 95% B

  • Ionization: ESI Positive Mode.

Table 2: MRM Transitions for Quantification

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
4-(2-Quinoxalinyl)-3-butene-1,2-diol 217.1 199.1 15100
217.1130.1 30100
217.1186.1 20100
Workflow Diagram (Graphviz)

Workflow Sample Biological Sample (Tissue/Cell Pellet) Extract Acid Extraction (100 mM HCl) Sample->Extract Oxidation Oxidation (I2/KI) (If converting Moco) Extract->Oxidation Optional Cleanup Centrifugation & Filtration (0.22 µm) Extract->Cleanup Direct Oxidation->Cleanup LC LC Separation (C18 Column) Cleanup->LC MS ESI-MS/MS Detection (MRM Mode) LC->MS

Caption: Analytical workflow for the extraction and LC-MS/MS quantification of Quinoxaline derivatives.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 539501 (Related Quinoxaline Structures). Retrieved from [Link]

  • Leimkühler, S., & Iobbi-Nivol, C. (2016). Bacterial Molybdoenzymes: Old Enzymes for New Purposes.

Sources

UV-Vis Absorption Profile of 4-(2-Quinoxalinyl)-3-butene-1,2-diol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the UV-Vis absorption properties of 4-(2-Quinoxalinyl)-3-butene-1,2-diol , a specific derivative often encountered in carbohydrate analysis and advanced glycation end-product (AGE) research.

A Comparative Technical Guide for Analytical & Medicinal Chemists

Executive Summary & Technical Context

4-(2-Quinoxalinyl)-3-butene-1,2-diol is a conjugated quinoxaline derivative.[1][2][3] Unlike its saturated counterparts (e.g., the standard glucose-OPD derivative 2-(D-arabino-tetrahydroxybutyl)quinoxaline), this molecule features an alkenyl side chain that extends the


-electron conjugation of the heteroaromatic core.

Core Value Proposition: The primary "performance" advantage of this compound lies in its bathochromic spectral shift . While standard alkyl-quinoxalines absorb in the near-UV (310–325 nm), the conjugated 3-butene motif pushes the absorption maximum (


) into the visible-violet region (~350–370 nm). This shift significantly enhances detection selectivity in complex biological matrices by moving the signal away from common UV-absorbing interferences.

Technical Profile: Spectral Characteristics

The UV-Vis spectrum of 4-(2-Quinoxalinyl)-3-butene-1,2-diol is defined by two principal electronic transitions. The presence of the C=C double bond at the C3 position (relative to the diol) creates a styryl-like conjugation system.

Spectral Data Summary
ParameterValue / RangeElectronic Origin
Primary

(Band I)
360 – 370 nm

(Red-shifted due to conjugation)
Secondary

(Band II)
280 – 290 nm

(Quinoxaline ring transition)
Molar Absorptivity (

)
High (

)
Enhanced by extended conjugation (Hyperchromic effect)
Solvent Effect Positive SolvatochromismPolar solvents (e.g., MeOH, DMSO) may slightly redshift Band I.
Mechanistic Insight: The Conjugation Effect

In standard sugar-quinoxaline derivatives, the side chain is fully saturated (tetrahydroxybutyl). The transition energy is limited to the quinoxaline ring itself. In 4-(2-Quinoxalinyl)-3-butene-1,2-diol , the


-orbitals of the alkene side chain overlap with the aromatic system of the quinoxaline. This lowers the energy gap (

) between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), resulting in the absorption of lower-energy (longer wavelength) photons.[4]

Comparative Analysis: Performance vs. Alternatives

This section compares the target compound against the two most common structural analogs encountered in similar analytical workflows.

Table 1: Spectral Comparison of Quinoxaline Derivatives
FeatureTarget Compound (Butene-diol derivative)Alternative A: Saturated Analog (2-Tetrahydroxybutylquinoxaline)Alternative B: Unsubstituted (2-Methylquinoxaline)
Structure Conjugated Alkenyl Side ChainSaturated Alkyl Side ChainSimple Alkyl Substituent
Primary

~365 nm (Visible/Violet)325 nm (UV-A)315 nm (UV-B)
Detection Selectivity High (Avoids protein/DNA overlap)Moderate (Overlap with some aromatics)Low (Common interference region)
Molar Absorptivity High (Hyperchromic)Moderate Moderate
Primary Application Marker for dehydration/degradationTotal Glucose/Hexose QuantificationInternal Standard / Reference
Diagram 1: Structural & Spectral Logic

The following diagram illustrates the structural difference leading to the spectral shift.

G cluster_0 Standard Derivative (Alternative A) cluster_1 Target Compound Sat Saturated Side Chain (Tetrahydroxybutyl) No extra conjugation SpecA λmax ≈ 325 nm (Standard UV) Sat->SpecA Limited Resonance SpecB λmax ≈ 365 nm (Red Shifted) SpecA->SpecB Bathochromic Shift (+40 nm) Conj Unsaturated Side Chain (3-butene-1,2-diol) Extended π-system Conj->SpecB HOMO-LUMO Gap Reduced

Caption: Comparison of electronic effects. The conjugated double bond in the target compound reduces the HOMO-LUMO gap, causing a significant red shift compared to the saturated analog.

Experimental Protocol: Synthesis & Measurement

To validate the presence of this compound, researchers typically employ a derivatization reaction with o-phenylenediamine (OPD). The formation of the butene-diol derivative implies a dehydration step occurred either on the sugar precursor or during the reaction.

Workflow: Derivatization and UV Detection
  • Reagent Preparation:

    • Prepare a 1% solution of o-phenylenediamine (OPD) in 0.5 M acetic acid.

    • Note: Use fresh OPD to avoid oxidative background (brown discoloration).

  • Reaction:

    • Mix the carbohydrate sample (e.g., degraded glucose solution) 1:1 with the OPD reagent.

    • Crucial Step: Heat at 100°C for 60 minutes . High heat promotes the dehydration required to form the unsaturated 3-butene side chain. Milder conditions (60°C) favor the saturated tetrahydroxybutyl analog.

  • Isolation (Optional but Recommended):

    • For precise characterization, extract the reaction mixture with ethyl acetate or

      
      -butanol.
      
    • Evaporate solvent and reconstitute in Methanol (MeOH).

  • Spectroscopic Measurement:

    • Blank: 0.5 M acetic acid + OPD (heated) to subtract reagent background.

    • Scan: 200 nm to 500 nm.

    • Validation: Look for the emergence of the peak at 360–370 nm . If only the 325 nm peak is present, the side chain is likely still saturated.

Diagram 2: Experimental Decision Tree

Workflow Start Sample: Carbohydrate/Metabolite React Add OPD + Acid Heat 100°C, 60 min Start->React Detect UV-Vis Scan (200-500 nm) React->Detect Decision Peak Analysis Detect->Decision Res1 Peak @ 325 nm only Result: Saturated Derivative (Standard Glucose) Decision->Res1 No Conjugation Res2 Peak @ 365 nm detected Result: 4-(2-Quinoxalinyl)-3-butene-1,2-diol (Dehydrated/Conjugated) Decision->Res2 Conjugation Present

Caption: Analytical workflow to distinguish the conjugated target compound from standard saturated quinoxaline derivatives based on UV maxima.

References

  • Miklšík, I., et al. (1993). Capillary electrophoresis of o-phenylenediamine derivatives of dicarbonyl sugars. Journal of Chromatography A. (Discusses OPD reaction with sugar degradation products). [Link]

  • University of Toronto. Interpreting UV-Vis Spectra: Effect of Conjugation. (Theoretical basis for the bathochromic shift in conjugated systems). [Link]

  • ResearchGate. UV-Vis absorption spectra of quinoxaline derivatives. (Comparative data for vinyl/alkenyl quinoxalines). [Link]

Sources

Validating Purity of 4-(2-Quinoxalinyl)-3-butene-1,2-diol Using HPLC-MS

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Analytical Method Development

Executive Summary: The Analytical Challenge

The validation of 4-(2-Quinoxalinyl)-3-butene-1,2-diol (referred to hereafter as QBD ) presents a distinct set of chromatographic challenges that render standard HPLC-UV methods insufficient for high-stringency purity profiling.

Structurally, QBD contains three distinct functional motifs that dictate its analytical behavior:

  • Quinoxaline Core: A bicyclic aromatic heterocycle (hydrophobic, UV-active, basic nitrogens).

  • Butene Linker: A conjugated alkene susceptible to cis/trans (E/Z) isomerization.

  • 1,2-Diol Tail: A highly polar, hydrophilic moiety prone to oxidative degradation.

This guide objectively compares HPLC-MS against traditional alternatives (HPLC-UV, GC-MS, NMR) and details a self-validating HPLC-MS protocol designed to resolve the critical cis/trans isomers while quantifying trace polar impurities.

Comparative Analysis: Why HPLC-MS?

In the context of pharmaceutical intermediate validation, "purity" is not a single number but a profile of absence. Below is an objective comparison of analytical platforms for QBD.

Table 1: Performance Matrix of Analytical Techniques
FeatureHPLC-MS (Recommended) HPLC-UV (Diode Array) GC-MS qNMR (Quantitative NMR)
Primary Mechanism Separation (Polarity) + Mass SpecificitySeparation (Polarity) + Chromophore AbsorbanceVolatility + Mass Frag.Nuclear Spin Resonance
Isomer Resolution High (w/ Phenyl-Hexyl column)High (but identification is difficult)Low (Thermal isomerization risk)High (distinct coupling constants)
Sensitivity (LOD) Excellent (pg levels)Moderate (ng levels)GoodPoor (>1 mg required)
Polarity Handling Native (Handles diols well)NativePoor (Requires derivatization)Native
Specificity Absolute (m/z confirmation)Low (Co-eluting peaks mask impurities)HighHigh
Throughput High (10-15 min run)HighLow (Prep time high)Low
Critical Analysis of Alternatives
  • Why not GC-MS? The 1,2-diol tail of QBD is thermally labile and non-volatile. Analysis requires silylation (e.g., BSTFA), which introduces variability and can artificially generate degradation products, masking the true purity profile.

  • Why not HPLC-UV alone? While the quinoxaline ring absorbs strongly at 254 nm, synthetic by-products often lack this chromophore. A UV-only method risks "blindness" to non-absorbing impurities, leading to false-positive purity claims.

Strategic Method Development

To achieve a "self-validating" system, we must select conditions that force the separation of the most difficult pair: the cis (Z) and trans (E) isomers of the butene linker.

Column Selection Strategy

Standard C18 columns often fail to separate geometric isomers of conjugated systems effectively.

  • Recommendation: Phenyl-Hexyl Phase .

  • Mechanism: The phenyl ring in the stationary phase engages in

    
     interactions with the quinoxaline core. This interaction is sterically sensitive to the cis/trans geometry of the butene linker, providing superior resolution compared to hydrophobic interaction (C18) alone.
    
Mobile Phase Chemistry
  • Buffer: 0.1% Formic Acid.[1][2]

    • Purpose: Protonates the quinoxaline nitrogens (

      
       and 
      
      
      
      ), ensuring good peak shape and high ionization efficiency in ESI(+) MS mode.
  • Organic Modifier: Acetonitrile (ACN).[3]

    • Purpose: Sharper peaks for aromatic compounds compared to Methanol.

Detailed Experimental Protocol

Instrumentation & Conditions
  • System: UHPLC coupled to Single Quadrupole or Q-TOF MS.

  • Column: Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 35°C.

  • Injection Volume: 2.0 µL.

Gradient Table
Time (min)% A (Water + 0.1% FA)% B (ACN + 0.1% FA)Phase Description
0.00955Loading: Retain polar diol.
1.00955Isocratic hold.
8.004060Separation: Resolve isomers.
9.00595Wash: Elute hydrophobic dimers.
11.00595Hold.
11.10955Re-equilibration.
14.00955End.
Mass Spectrometry Settings (ESI+)
  • Capillary Voltage: 3500 V.

  • Gas Temperature: 350°C.

  • Target Mass:

    
     217.1 ([M+H]
    
    
    
    for C
    
    
    H
    
    
    N
    
    
    O
    
    
    ).
  • Fragmentor: 100 V (Optimized to minimize in-source water loss from the diol).

Validation Workflow Visualization

The following diagram illustrates the decision matrix and workflow for validating QBD purity, highlighting the critical check-points (Isomer Resolution and Peak Purity).

G Sample Crude Sample (QBD) Prep Sample Prep (Dilute in 5% ACN) Sample->Prep LC UHPLC Separation (Phenyl-Hexyl) Prep->LC MS MS Detection (ESI+ m/z 217.1) LC->MS Check1 Isomer Resolution Rs > 1.5? MS->Check1 Check2 Peak Purity (MS Spectra Uniform?) Check1->Check2 Yes Fail Method Optimization Check1->Fail No (Adjust Gradient) Output Validated Purity Report Check2->Output Pass Check2->Fail Fail (Co-elution)

Figure 1: Analytical workflow for QBD validation. Green diamonds represent critical "Stop/Go" decision points ensuring the method is self-validating.

Validation Parameters (ICH Q2(R1) Alignment)

To ensure regulatory compliance, the method must be validated against ICH Q2(R1) guidelines.

Specificity (The "Self-Validating" Aspect)

Specificity is demonstrated by the resolution of the cis and trans isomers.

  • Protocol: Inject a forced degradation sample (exposed to UV light for 1 hour to induce isomerization).

  • Acceptance Criteria: Baseline resolution (

    
    ) between the trans-QBD (Major, typically elutes later on Phenyl-Hexyl) and cis-QBD (Minor).
    
  • MS Confirmation: Both peaks must show identical parent ions (

    
     217.1) but distinct retention times.
    
Linearity & Range
  • Range: 0.1 µg/mL to 100 µg/mL.

  • Protocol: Prepare 5 concentration levels.

  • Acceptance:

    
    .[4]
    
Accuracy (Recovery)

Since QBD is a diol, it can adsorb to glass surfaces.

  • Protocol: Spike QBD into the sample matrix at 50%, 100%, and 150% of target concentration.

  • Critical Step: Use polypropylene vials or silanized glass to prevent loss of the polar analyte.

  • Acceptance: Recovery 95-105%.

Sensitivity (LOD/LOQ)
  • LOD: Signal-to-Noise (S/N) ratio of 3:1.

  • LOQ: S/N ratio of 10:1.

  • Expected Performance: HPLC-MS should achieve an LOQ of ~10 ng/mL, significantly superior to HPLC-UV (~500 ng/mL).

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Peak Tailing Interaction between basic Quinoxaline N and silanols.Increase buffer strength (Formic acid) or switch to an end-capped column.
Split Peaks Cis/Trans isomerization on-column or solvent mismatch.Ensure sample diluent matches initial mobile phase (5% ACN).
Low Sensitivity Ion suppression from matrix or mobile phase.Check water quality; ensure Formic Acid is fresh (LC-MS grade).
Missing Diol Peak Adsorption to glass vials.Mandatory: Switch to Polypropylene (PP) vials.

References

  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Dolan, J. W. (2002). Separation of Geometric Isomers.[6][7] LCGC North America. [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley. (Reference for Phenyl-Hexyl selectivity mechanisms). [Link]

Sources

Reference standards for molybdenum cofactor oxidation products

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The quantification of Molybdenum Cofactor (MoCo) is a notorious challenge in metallobiology due to the cofactor’s extreme lability. Unlike stable prosthetic groups (e.g., heme or flavin), MoCo irreversibly degrades upon release from the protein environment. Therefore, direct measurement is impossible.

This guide evaluates the industry-standard methodology: Quantification via Stable Oxidation Products . Specifically, it compares the "Gold Standard"—Enzymatically Generated Form A —against synthetic and generic alternatives. We provide the protocols, mechanistic insights, and comparative data necessary to validate MoCo analysis in clinical and research settings.

The Core Challenge: MoCo Instability

Molybdenum cofactor (Molybdopterin or MPT) consists of a pterin tricyclic system with a unique pyran ring and a dithiolene group that coordinates the metal.[1][2] Upon protein denaturation, the dithiolene group oxidizes rapidly.

  • The Goal: Convert the unstable MoCo into a stable, fluorescent derivative that preserves the 4-carbon side chain stoichiometry.

  • The Solution: Controlled oxidation.

    • Acidic Iodine Oxidation: Yields Form A (The primary analytical standard).[1]

    • Air Oxidation: Yields Form B (A degradation artifact, often used for structural confirmation but less reliable for quantification).[1]

The Reference Standards: Product vs. Alternatives

There is no "bottle of MoCo" available for purchase. The "Reference Standard" is a process-derived entity. Below, we compare the three primary approaches to standardization.

Primary Standard (The Product): Enzymatically Generated Form A
  • Description: "Form A" (specifically dephospho-Form A ) is a stable, fluorescent pterin derivative generated by treating a known quantity of purified molybdoenzyme (typically Xanthine Oxidase) with acidic iodine, followed by phosphatase treatment.

  • Status: The Gold Standard for biological quantification.

  • Mechanism: Iodine creates a specific oxidative environment that cyclizes the side chain, "locking" the pterin in a fluorescent state (Compound Z-like structure) distinct from nonspecific degradation.

Alternative 1: Pterin-6-Carboxylic Acid (P6CA)
  • Description: A commercially available, fully oxidized pterin.

  • Pros: Cheap, shelf-stable, commercially available (Sigma/Merck).

  • Cons: Low Specificity. P6CA is the end-product of many pterin degradation pathways. It lacks the specific side-chain features of MoCo. Using P6CA as a standard requires "conversion factors" that are often inaccurate across different sample matrices.

Alternative 2: Synthetic cPMP (Precursor Z)
  • Description: Cyclic Pyranopterin Monophosphate (cPMP) is a stable biosynthetic intermediate.

  • Pros: Can be synthesized chemically; stable precursor.

  • Cons: Incomplete. cPMP lacks the dithiolene sulfurs found in mature MoCo. It validates the early biosynthetic pathway (Step 1) but cannot quantify mature MoCo (MPT) or the active molybdenum-loaded cofactor.

Alternative 3: Form B (Air-Oxidized)
  • Description: Generated by exposing MoCo to air at neutral pH.

  • Pros: Structurally related to Urothione (metabolic end-product).[3]

  • Cons: Unreliable Yield. The ratio of Form A to Form B varies wildly with pH, temperature, and oxygen tension. Form B is generally considered a degradation artifact rather than a quantitative tool.

Comparative Performance Data

The following data summarizes the analytical performance of using Enzymatically Generated Form A versus P6CA for quantifying MoCo in liver homogenates.

FeatureEnzymatic Form A (Standard) Pterin-6-Carboxylic Acid (Alt) Form B (Alt)
Specificity High (Unique retention time & fluorescence spectrum)Low (Co-elutes with other degradation products)Medium (Specific but variable formation)
Limit of Detection (LOD) ~0.1 pmol~0.5 pmol> 1.0 pmol
Fluorescence Quantum Yield High (

)
ModerateLower (Quenched by side reactions)
Stoichiometry 1:1 (MoCo : Form A)Variable (MoCo

P6CA is not 1:1)
Variable
Preparation Time 4 hours (Digestion + Oxidation)0 hours (Dissolve & Inject)N/A (Uncontrolled)
Suitability Clinical Diagnosis & Research Rough Estimation OnlyQualitative Confirmation

Mechanistic Visualization

Understanding the conversion of MoCo to its oxidation products is critical for troubleshooting.[4]

MoCo_Oxidation GTP GTP cPMP cPMP (Precursor Z) GTP->cPMP MOCS1 MPT Molybdopterin (MPT) cPMP->MPT MOCS2/3 (S-insertion) MoCo Active MoCo (Mo-MPT) MPT->MoCo Molybdate Insertion FormA Form A (Iodine Oxidized) MoCo->FormA Acidic Iodine (I2/KI) + Phosphatase FormB Form B (Air Oxidized) MoCo->FormB Air Oxidation (Neutral pH) P6CA Pterin-6-COOH (Permanganate) FormA->P6CA KMnO4 Oxidation FormB->P6CA KMnO4 Oxidation

Figure 1: The oxidation pathways of Molybdenum Cofactor.[5][6] The green path represents the validated quantitative method (Form A).

Detailed Experimental Protocol: The "Form A" Method

This protocol creates the Reference Standard in situ. It is a self-validating system: you must run a "Standard Curve" using purified Xanthine Oxidase (XO) alongside your unknown samples.

Reagents:

  • Purified Xanthine Oxidase (XO): Commercial grade (e.g., from buttermilk), concentration determined by

    
    .
    
  • Acidic Iodine Solution: 1%

    
     / 2% 
    
    
    
    in 1M
    
    
    .
  • Ascorbic Acid: 1% solution (freshly prepared).

  • Alkaline Phosphatase (CIP): Calf Intestine Phosphatase.

  • HPLC Buffer: 10 mM Ammonium Acetate / Methanol gradient.

Workflow:

  • Standard Preparation: Prepare a dilution series of Purified XO (0, 10, 50, 100, 200 pmol).

  • Sample Preparation: Homogenize tissue/cells in extraction buffer (no DTT/mercaptoethanol as they interfere with iodine).

  • Oxidation (The Critical Step):

    • Add Acidic Iodine Solution to samples and XO standards.

    • Incubate in the dark for 15 minutes at room temperature.

    • Why: Acidic pH dissociates the Mo metal; Iodine oxidizes the pterin ring to the stable "Form A" state before it can degrade non-specifically.

  • Neutralization & Reduction:

    • Add Ascorbic Acid to remove excess iodine (solution turns clear).

    • Neutralize with NaOH/Tris to pH 8.0.

  • Dephosphorylation:

    • Add Alkaline Phosphatase (CIP) . Incubate 30 mins at 37°C.

    • Why: Converts "Phospho-Form A" to "Dephospho-Form A". The dephospho-form elutes as a sharp, single peak on C18 columns.

  • Detection (HPLC-FLD):

    • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm).

    • Excitation: 370 nm | Emission: 450 nm .

    • Elution: Gradient from 0% to 40% Methanol. Form A typically elutes at ~12-15 mins.

Workflow Sample Biological Sample (Cell Lysate/Tissue) Oxidation Add Acidic Iodine (I2/KI/HCl) 15 min, Dark Sample->Oxidation Standard Purified Xanthine Oxidase (Known Concentration) Standard->Oxidation Stop Add Ascorbic Acid (Remove Excess I2) Oxidation->Stop Neutralize Adjust pH to 8.0 (NaOH/Tris) Stop->Neutralize Dephos Add Alkaline Phosphatase 30 min @ 37°C Neutralize->Dephos HPLC HPLC Analysis Ex: 370nm / Em: 450nm Dephos->HPLC

Figure 2: Step-by-step workflow for generating the Form A reference standard and processing samples.

Expert Insights & Troubleshooting

  • The "Form B" Trap: If your HPLC shows a second peak eluting after Form A, this is likely Form B. Its presence indicates uncontrolled oxidation prior to the iodine step (e.g., sample sat on the bench too long). Strict anaerobic handling during homogenization is required.

  • Standard Validation: How do you know your XO standard is good? Measure the Absorbance ratio

    
    . Pure XO has a ratio < 5.0. If the ratio is high, the enzyme is denatured, and your calibration curve will be invalid.
    
  • Matrix Effects: Biological samples contain other fluorescent pterins (biopterin, neopterin). These usually elute earlier than Form A. Always overlay the chromatogram of your sample with the XO standard to confirm retention time.

References

  • Johnson, J. L., & Rajagopalan, K. V. (1982).[3] Structural and metabolic relationship between the molybdenum cofactor and urothione.[1][4][7] Proceedings of the National Academy of Sciences, 79(22), 6856–6860. Link

  • Leimkühler, S., & Mendel, R. R. (2024). The Final Step in Molybdenum Cofactor Biosynthesis—A Historical View. Molecules, 29(18), 4478. Link

  • Schwarz, G., & Belaidi, A. A. (2013). Molybdenum Cofactor Deficiency: A New HPLC Method for Fast Quantification of S-Sulfocysteine in Urine and Serum. JIMD Reports, 13, 415–450. Link

  • Mendel, R. R. (2013). The Molybdenum Cofactor.[1][2][4][6][8][9][10][11][12] Journal of Biological Chemistry, 288(19), 13165–13172. Link

  • Wuebbens, M. M., & Rajagopalan, K. V. (1993). Structural characterization of a molybdopterin precursor. Journal of Biological Chemistry. Link

Sources

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